Technical Documentation Center

Heptadeca-1,9-dien-4,6-diyne-3,8-diol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Heptadeca-1,9-dien-4,6-diyne-3,8-diol
  • CAS: 30779-95-4

Core Science & Biosynthesis

Foundational

Elucidating the Biosynthesis of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in Apiaceae: A Technical Blueprint

Introduction and Biochemical Significance Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally recognized in pharmacognosy as falcarindiol (FaDOH) , is a structurally complex C17-polyacetylenic oxylipin [[1]](). Predominan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biochemical Significance

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally recognized in pharmacognosy as falcarindiol (FaDOH) , is a structurally complex C17-polyacetylenic oxylipin [[1]](). Predominantly synthesized within the Apiaceae family (e.g., Daucus carota, Apium graveolens), this highly alkylating compound acts as a potent pre-infectional phytoalexin against fungal pathogens and exhibits significant cytotoxicity against human cancer cell lines by inducing endoplasmic reticulum stress and apoptosis 2 [[3]]() 4.

Unlike standard polyunsaturated fatty acids, the biosynthesis of polyacetylenes requires specialized enzymatic machinery to introduce conjugated triple bonds into the carbon skeleton [[5]](). This technical guide dissects the crepenynate-dependent biosynthetic pathway of falcarindiol, the evolutionary genomics driving its accumulation, and the self-validating experimental protocols required for its characterization.

The Crepenynate Biosynthetic Pathway

The biosynthesis of falcarindiol represents a specialized divergence from standard lipid metabolism, repurposing primary fatty acids into antimicrobial oxylipins 6. The pathway initiates with oleic acid (18:1 Δ9) and progresses through sequential desaturations and acetylenations:

  • Desaturation to Linoleic Acid: A canonical Δ12 oleic acid desaturase (FAD2) introduces a second double bond to form linoleic acid (18:2 Δ9,12) [[6]]() [[5]]().

  • Acetylenation to Crepenynic Acid: Marking the committed step toward polyacetylene formation, divergent FAD2-like acetylenases catalyze the insertion of a triple bond between C12 and C13, converting linoleic acid into crepenynic acid (18:2 Δ9Z,12-yne) 65.

  • Secondary Desaturation: Bifunctional FAD2 enzymes exhibiting both Δ12 and Δ14 desaturase activity convert crepenynic acid into dehydrocrepenynic acid (18:3 Δ9Z,14,12-yne) 7.

  • Chain Shortening and Hydroxylation: The C18 intermediate undergoes a β-oxidation-like chain shortening, losing one carbon (as CO₂) to yield the C17-diyne scaffold, falcarinol 8. Subsequent hydroxylation at the C8 position, likely mediated by cytochrome P450 enzymes, yields falcarindiol 1.

BiosynthesisPathway Oleic Oleic Acid (18:1 Δ9) Linoleic Linoleic Acid (18:2 Δ9,12) Oleic->Linoleic Canonical FAD2 (Δ12-desaturase) Crepenynic Crepenynic Acid (18:2 Δ9Z,12-yne) Linoleic->Crepenynic Divergent FAD2-like Acetylenase Dehydro Dehydrocrepenynic Acid (18:3 Δ9Z,14,12-yne) Crepenynic->Dehydro Bifunctional FAD2 (Δ14-desaturase) Falcarinol Falcarinol (C17-polyacetylene) Dehydro->Falcarinol β-oxidation (-1C) & Secondary Acetylenation Falcarindiol Falcarindiol (Heptadeca-1,9-dien-4,6-diyne-3,8-diol) Falcarinol->Falcarindiol Cytochrome P450 (C8 Hydroxylation)

Fig 1: Crepenynate-dependent biosynthesis of falcarindiol in Apiaceae.

Evolutionary Genomics: Gene Expansion vs. Clustering

A critical insight into falcarindiol biosynthesis is its evolutionary divergence across plant families. In Solanaceae (e.g., tomato), falcarindiol production is strictly pathogen-inducible and governed by a tightly linked Biosynthetic Gene Cluster (BGC) 9.

Conversely, in Apiaceae crops like carrots, the pathway is driven by a massive, lineage-specific expansion of the FAD2 gene family—comprising up to 24 members generated through Whole Genome Duplication (WGD) and tandem duplications 25. This genetic redundancy and promiscuity allow for the constitutive, high-level accumulation of falcarindiol in root tissues, acting as an ever-present defense barrier 2 [[7]]().

Spatial Distribution and Quantitative Profiling

Understanding the spatial distribution of these metabolites is crucial for both extraction optimization and biological contextualization. Falcarindiol predominantly accumulates in the root periderm of Daucus carota7.

Tissue TypeTotal Polyacetylenes (µg/mg dry wt)Falcarindiol Fraction (%)Falcarinol Fraction (%)Biological Role / Causality
Root Periderm 2.1083%~17%Primary constitutive defense barrier against soil-borne pathogens.
Root Phloem 0.4160%35%Secondary defense; transport matrix.
Leaf 0.34MinorMinorInducible defense (lower constitutive levels).
Petiole 0.16MinorMinorStructural support, minimal defense storage.
Root Xylem 0.01TraceTraceInternal water transport; negligible lipid storage.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of polyacetylene biosynthesis requires rigorous, self-validating protocols.

Protocol 1: Metabolite Extraction and LC-CAD-MS Quantification

Causality: Falcarindiol is chemically unstable and rapidly degrades in polar solvents like DMSO (half-life < 24h) 6. Therefore, non-polar solvent systems (EtOAc/Hexane) are mandatory. Furthermore, because polyacetylenes lack strong chromophores for low-level UV detection, Liquid Chromatography coupled with Charged Aerosol Detection (LC-CAD-MS) is utilized to ensure a uniform, mass-based response independent of chemical structure 2.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry specific tissue sections (e.g., root periderm) to halt enzymatic degradation.

  • Internal Standard Spiking (Self-Validation): Add a known concentration of nonadecanoic acid to the lyophilized tissue. This step allows for the calculation of extraction recovery rates, validating the efficiency of the run.

  • Solvent Extraction: Homogenize tissue in a 1:1 mixture of Ethyl Acetate and Hexane. Sonicate for 15 minutes at 4°C to maximize lipid recovery while preventing thermal degradation.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes. Collect the organic supernatant and dry under a gentle stream of nitrogen gas.

  • LC-CAD-MS Analysis: Reconstitute in methanol/water and inject into an LC-CAD-MS system. Quantify falcarindiol using the CAD signal, validating the molecular identity via positive ion mode MS (m/z [M+H]+) 2.

Protocol 2: Functional Validation via Heterologous Expression

Causality: Identifying specific FAD2 functions via stable plant transformation is bottlenecked by the long generation time of carrots. Transient hypertranslational expression in Nicotiana benthamiana allows for rapid, high-yield functional validation of promiscuous FAD2 enzymes within 5 days 2.

Step-by-Step Methodology:

  • Vector Construction: Clone candidate FAD2 genes into a hypertranslational expression vector (e.g., pEAQ-HT).

  • Agrobacterium Preparation: Transform Agrobacterium tumefaciens (strain GV3101) with the expression vectors.

  • Co-infiltration (Self-Validation): Infiltrate N. benthamiana leaves with the Agrobacterium suspension. Crucially, co-infiltrate with a viral silencing suppressor (e.g., p19) to prevent host RNA interference. An empty-vector control must be infiltrated on the opposite half of the leaf to establish baseline lipid profiles and rule out endogenous host desaturase activity.

  • FAME Derivatization: After 5 days, extract total lipids from the infiltrated leaves and convert them to Fatty Acid Methyl Esters (FAMEs) using 1N methanolic HCl.

  • GC-MS Analysis: Analyze the FAMEs via GC-MS to identify novel acetylenic intermediates (e.g., crepenynic acid), confirming the specific enzymatic activity of the cloned FAD2 7.

ExperimentalWorkflow cluster_0 Metabolite Profiling (Self-Validating) cluster_1 Functional Genomics (In Vivo Validation) Tissue 1. Tissue Sampling (Root Periderm) Extract 2. Solvent Extraction (EtOAc/Hexane) Tissue->Extract LCMS 3. LC-CAD-MS Analysis (Quantification) Extract->LCMS RNA 4. RNA-Seq & Co-expression Analysis LCMS->RNA Target Identification Hetero 5. Agrobacterium Infiltration (N. benthamiana) RNA->Hetero Validate 6. GC-MS FAME Analysis (Enzyme Validation) Hetero->Validate

Fig 2: Self-validating workflow for FAD2 enzyme characterization.

Sources

Exploratory

Isolation, Pharmacodynamics, and Standardization of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Identity Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in pharmacognosy as Falcarindiol (FaDOH) , is a highly bioactive C17-polyacetylenic oxylipin. Structurally characterized by a highly reactive conjugated diyne system flanked by two double bonds and two hydroxyl groups (typically the (3R,8S,9Z) stereoisomer), this compound has emerged as a critical molecule of interest in oncology and metabolic disease research.

Due to its lipophilic nature and the thermal/photo-instability of its triple bonds, isolating high-purity falcarindiol requires precise, low-stress extraction methodologies. This guide provides a comprehensive, causality-driven framework for the extraction, purification, and biological application of falcarindiol from natural plant sources.

Primary Botanical Sources & Quantitative Data

Falcarindiol is primarily synthesized as a secondary metabolite and defense compound (phytoalexin) in specific plant families, notably Apiaceae and Araliaceae. The concentration of the compound varies significantly based on tissue location and environmental stress.

Table 1: Botanical Sources and Quantitative Chemical Parameters
Parameter / SourceValue / Description
Molecular Formula C17H24O2
Exact Mass 260.1776 g/mol
LogP (Lipophilicity) ~2.82[1]
Daucus carota (Carrot) 16 – 84 mg/kg (Fresh Weight). Highly concentrated in the root periderm and outer phloem[2].
Oplopanax horridus (Devil's Club) High abundance in root and inner stem bark. Used extensively in traditional medicine for its potent anticancer fractions[3].
Notopterygium incisum Moderate abundance in rhizomes. Extracted primarily for PPAR-γ agonistic and anti-inflammatory applications.
Optimal Extraction Solvent 100% Ethyl Acetate (EtOAc)
Detection Wavelength (PAD) 203 nm
Primary LC-MS Adduct (ESI+) m/z 268[M+H-H2O+MeCN]+[2]

Pharmacodynamics & Molecular Mechanisms

Falcarindiol exhibits a pleiotropic pharmacological profile, acting simultaneously on metabolic and apoptotic pathways.

Metabolic Regulation via PPAR-γ Partial Agonism

Unlike full synthetic agonists (e.g., thiazolidinediones) that often induce severe adipogenic side effects, falcarindiol acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) . By binding to PPAR-γ, FaDOH induces heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binding to Peroxisome Proliferator Response Elements (PPREs) to upregulate target genes. This mechanism significantly increases the expression of the ABCA1 cholesterol transporter (facilitating cholesterol efflux) and stimulates insulin-dependent GLUT4 translocation, thereby enhancing glucose uptake in adipocytes and myotubes (4)[5],[4].

G cluster_genes Target Gene Expression FaDOH Falcarindiol (FaDOH) PPARg PPAR-γ Activation (Partial Agonist) FaDOH->PPARg Binds Complex PPAR-γ/RXR Heterodimer PPARg->Complex RXR RXR Co-receptor RXR->Complex PPRE PPRE Binding (DNA) Complex->PPRE Translocates to Nucleus ABCA1 ABCA1 Upregulation (Cholesterol Efflux) PPRE->ABCA1 GLUT4 GLUT4 Translocation (Glucose Uptake) PPRE->GLUT4 Metabolism Metabolic Homeostasis & Anti-Diabetic Effect ABCA1->Metabolism GLUT4->Metabolism

Mechanism of Falcarindiol-induced PPAR-γ activation and metabolic homeostasis.

Oncology and Apoptotic Pathways

In vitro studies demonstrate that falcarindiol induces cell cycle arrest in the G0/G1 phase and triggers programmed cell death in human leukemia, colon, and breast cancer cell lines. The causality of this apoptosis is rooted in the compound's ability to upregulate pro-apoptotic proteins (Bax) while downregulating anti-apoptotic factors (Bcl-2), alongside the induction of severe Endoplasmic Reticulum (ER) stress (6)[6].

Standardized Extraction & Purification Protocol

Because the conjugated diyne system of falcarindiol is highly susceptible to thermal degradation, photo-oxidation, and isomerization, traditional Soxhlet extraction is fundamentally flawed. The following protocol utilizes Accelerated Solvent Extraction (ASE) to ensure molecular integrity.

Workflow Biomass Lyophilized Biomass (D. carota / O. horridus) ASE Accelerated Solvent Extraction (100% EtOAc, 800 psi) Biomass->ASE Concentration In Vacuo Evaporation (35°C, Dim Light) ASE->Concentration Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Concentration->Silica HPLC Prep RP-HPLC (Develosil ODS-HG-5) Silica->HPLC Pure Purified Falcarindiol (>98% Purity) HPLC->Pure

Standardized extraction and purification workflow for C17-polyacetylenes.

Step-by-Step Methodology

Step 1: Biomass Preparation (Lyophilization)

  • Action: Flash-freeze Daucus carota root periderm or Oplopanax horridus bark using liquid nitrogen, followed by lyophilization for 48 hours. Grind to a fine powder (particle size < 0.5 mm).

  • Causality: Water in fresh tissue creates a biphasic barrier against non-polar solvents. Lyophilization removes this barrier, maximizing the mass transfer of lipophilic oxylipins without applying heat.

Step 2: Accelerated Solvent Extraction (ASE)

  • Action: Pack the lyophilized powder into an ASE cell. Extract using 100% Ethyl Acetate (EtOAc) at a pressure of 800 psi with the temperature setting turned off (ambient) for three static cycles (2)[2].

  • Causality: EtOAc provides the optimal dielectric constant to solubilize lipophilic oxylipins without co-extracting highly polar polysaccharides. The high pressure (800 psi) forces the solvent into the plant matrix pores, achieving high yields at ambient temperatures, thereby preventing the thermal degradation of the diyne bonds.

Step 3: Concentration & Primary Fractionation

  • Action: Filter the extract over anhydrous Na2SO4 to remove residual moisture. Concentrate in vacuo at ≤35°C under strictly dim light conditions. Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of n-hexane to EtOAc (9:1 to 1:4 v/v).

  • Causality: UV light triggers rapid photo-oxidation and polymerization of the polyacetylene chain. Evaporation must be strictly light-deprived. Silica gel serves as a roughing step to strip away bulk lipids, waxes, and highly polar pigments (7)[7].

Step 4: Preparative RP-HPLC

  • Action: Dissolve the falcarindiol-enriched fraction in methanol. Inject onto a preparative RP-HPLC column (e.g., Develosil ODS-HG-5, 250 × 20 mm). Run a stepwise gradient of CH3OH/H2O from 20:80 to 100:0 over 60 minutes at a flow rate of 5 mL/min. Monitor via Photodiode Array Detection (PAD) at 203 nm[7].

  • Causality: Falcarindiol must be separated from its close structural analogues (falcarinol and falcarindiol 3-acetate). The C8 hydroxyl group on falcarindiol imparts a specific polarity shift that is perfectly resolved by the C18 stationary phase under a methanol/water gradient.

Step 5: Self-Validating QA/QC Checkpoint

  • Action: To ensure the system is self-validating, an aliquot of the final fraction must be injected into an analytical LC-MS system (ESI positive mode).

  • Validation Rules: The protocol is considered successful only if the chromatogram yields a singular, sharp peak at 203 nm (PAD) with a purity threshold of >98%, and the mass spectrum confirms the dominant [M+H-H2O+MeCN]+ adduct at m/z 268. If secondary peaks are detected, the fraction must be re-subjected to the RP-HPLC gradient[7],[2].

References

  • The Polyacetylenes Falcarinol and Falcarindiol Affect Stress Responses in Myotube Cultures in a Biphasic Manner.National Institutes of Health (NIH) / PMC.
  • Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models.Frontiers in Pharmacology.
  • Oplopanax horridus: Phytochemistry and Pharmacological Diversity and Structure-Activity Relationship on Anticancer Effects.National Institutes of Health (NIH) / PMC.
  • Polyacetylenes from carrots (Daucus carota) improve glucose uptake in vitro in adipocytes and myotubes.Food & Function (RSC Publishing).
  • The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.).National Institutes of Health (NIH) / PMC.
  • Determination of falcarinol in carrot (Daucus carota L.) genotypes using liquid chromatography/mass spectrometry.ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Biological and Antifungal Activity of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Natural Polyacetylene Heptadeca-1,9-dien-4,6-diyne-3,8-diol, more com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Natural Polyacetylene

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, more commonly known as falcarindiol, is a naturally occurring polyacetylenic oxylipin found in a variety of plant species, particularly within the Apiaceae family, which includes common vegetables like carrots.[1][2] This C17-polyacetylene plays a crucial role in the plant's defense against fungal pathogens.[2][3] Beyond its defensive functions in plants, falcarindiol has garnered significant interest from the scientific community for its diverse and potent in vitro biological activities. These activities range from significant antifungal effects to cytotoxic, anti-inflammatory, and cell cycle-modulating properties in mammalian cells.[3][4][5][6] This guide provides a comprehensive technical overview of the in vitro biological and antifungal activities of falcarindiol, supported by experimental data and detailed methodologies to facilitate further research and development.

Part 1: Antifungal Activity of Falcarindiol

Falcarindiol exhibits a notable spectrum of antifungal activity, demonstrating its potential as a lead compound for the development of novel antifungal agents. Its efficacy has been demonstrated against both human and plant fungal pathogens.

Mechanism of Antifungal Action

The precise mechanism of falcarindiol's antifungal action is an area of ongoing investigation, but current evidence suggests it may involve the disruption of lipid metabolism within the fungal cell.[7] This is a plausible hypothesis given the lipophilic nature of the molecule. Interference with critical lipid-related processes, such as the biosynthesis of ergosterol, a vital component of fungal cell membranes, could lead to increased membrane permeability, cellular leakage, and ultimately, fungal cell death.

Spectrum of Antifungal Activity

In vitro studies have quantified the antifungal potency of falcarindiol against various fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter in these assessments.

Table 1: Minimum Inhibitory Concentration (MIC) of Falcarindiol Against Various Fungal Species

Fungal SpeciesTypeMIC Range (µg/mL)Reference
Trichophyton rubrumDermatophyte1.56 - 50[7]
Trichophyton mentagrophytesDermatophyte1.56 - 100[7]
Microsporum canisDermatophyte1.56 - 100[7]

Additionally, falcarindiol has shown efficacy against phytopathogenic fungi. For instance, the half-maximum effective concentration (EC50) against Monilia fructigena and Phytophthora capsici has been reported to be 1.10 µg/mL and 2.70 µg/mL, respectively, for the (1S, 6S)-8o isomer.[8]

A noteworthy finding is the synergistic antifungal effect observed when falcarindiol is combined with conventional antifungal drugs like itraconazole.[4][7] This synergy suggests that falcarindiol may enhance the efficacy of existing treatments, potentially by acting on a different cellular target or by increasing the susceptibility of the fungus to the partner drug.

Part 2: In Vitro Biological Activities in Mammalian Cells

Falcarindiol's bioactivity extends beyond the fungal kingdom, with profound effects observed in various mammalian cell models. These activities highlight its potential in oncology and inflammatory disease research.

Cytotoxicity and Antiproliferative Effects

Falcarindiol has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. This activity is often dose-dependent and cell-line specific.

Table 2: Cytotoxicity (IC50) of Falcarindiol in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT-116Colorectal Carcinoma1.7
HeLaCervical Cancer~125 - 150[9]
SiHaCervical Cancer~125 - 150[9]
YD-10BOral Squamous CarcinomaNot specified, but suppresses growth[10]
Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the cytotoxic effects of falcarindiol is the induction of apoptosis, or programmed cell death.[9][10] Studies have shown that falcarindiol can trigger apoptosis through various cellular pathways. Furthermore, it has been observed to cause cell cycle arrest at different phases, including G0/G1 and G2/M, thereby inhibiting cancer cell proliferation.[3][9]

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer. Falcarindiol has been shown to possess significant anti-inflammatory properties in vitro.[5][6][11] A primary mechanism for this activity is the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][11] This pathway is a central regulator of inflammation, and its inhibition by falcarindiol leads to a reduction in the production of pro-inflammatory cytokines and enzymes such as TNF-α (tumor necrosis factor-alpha), IL-6 (interleukin-6), and COX-2 (cyclooxygenase-2).[11]

Molecular Mechanisms of Action in Mammalian Cells

The multifaceted biological activities of falcarindiol in mammalian cells are a result of its interaction with multiple signaling pathways. Research has implicated the modulation of key cellular signaling cascades, including:

  • EGFR/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Falcarindiol has been shown to modulate this pathway in cervical cancer cells.[12][9]

  • PI3K/AKT/mTOR Pathway: This is another critical pathway involved in cell survival and proliferation. Falcarindiol has been demonstrated to suppress this pathway in oral squamous cell carcinoma.[10]

The ability of falcarindiol to interact with these fundamental cellular pathways underscores its potential as a valuable tool for cancer research and drug discovery.

Part 3: Methodologies for In Vitro Evaluation

To ensure the reproducibility and validity of research on falcarindiol, standardized and well-defined experimental protocols are essential. This section details the core methodologies for assessing its antifungal and biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13][14][15]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline or broth.

    • Adjust the turbidity of the suspension to a standardized concentration (e.g., using a spectrophotometer or McFarland standards).

    • Dilute the standardized suspension to the final inoculum concentration as specified by CLSI or EUCAST guidelines.

  • Preparation of Falcarindiol Dilutions:

    • Prepare a stock solution of falcarindiol in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the falcarindiol dilutions.

    • Include a positive control (fungal inoculum without falcarindiol) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature and for a duration suitable for the growth of the specific fungal species.

  • Determination of MIC:

    • After incubation, visually inspect the wells for fungal growth.

    • The MIC is the lowest concentration of falcarindiol at which there is no visible growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Falcarindiol_Stock Falcarindiol Stock Serial_Dilution Serial Dilutions in 96-well Plate Falcarindiol_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Reading Visual Reading of Growth Incubation->Visual_Reading MIC_Determination MIC Determination Visual_Reading->MIC_Determination

Workflow for Antifungal Susceptibility Testing.
Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of falcarindiol.

    • Include untreated control cells and a solvent control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, which is the concentration of falcarindiol that inhibits 50% of cell growth.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell Seeding in 96-well Plate Falcarindiol_Treatment Treatment with Falcarindiol Cell_Seeding->Falcarindiol_Treatment MTT_Addition MTT Addition Falcarindiol_Treatment->MTT_Addition Incubation_Formazan Incubation (Formazan Formation) MTT_Addition->Incubation_Formazan Solubilization Formazan Solubilization Incubation_Formazan->Solubilization Absorbance_Reading Absorbance Reading Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Workflow for MTT Cytotoxicity Assay.
Analysis of Apoptosis: Annexin V Staining

Annexin V staining is a common method for detecting apoptosis by flow cytometry.[16][17][18][19] It utilizes the high affinity of Annexin V for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Experimental Protocol: Annexin V Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with falcarindiol to induce apoptosis.

    • Harvest both adherent and floating cells.

  • Cell Staining:

    • Wash the cells with a binding buffer.

    • Resuspend the cells in the binding buffer containing fluorescently labeled Annexin V and a viability dye such as propidium iodide (PI). PI is excluded by live cells but can enter and stain the DNA of late apoptotic and necrotic cells.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23][24]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation:

    • Treat cells with falcarindiol for a desired duration.

    • Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Cell Staining:

    • Wash the fixed cells to remove the ethanol.

    • Treat the cells with RNase to prevent the staining of RNA.

    • Stain the cells with a solution containing PI, which intercalates with DNA.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion and Future Directions

Heptadeca-1,9-dien-4,6-diyne-3,8-diol (falcarindiol) is a promising natural product with a compelling profile of in vitro antifungal and biological activities. Its ability to inhibit the growth of pathogenic fungi, induce apoptosis and cell cycle arrest in cancer cells, and suppress inflammatory pathways highlights its potential for further investigation in drug discovery and development. The methodologies outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this fascinating molecule. Future research should focus on elucidating the precise molecular targets of falcarindiol, optimizing its structure for enhanced potency and selectivity, and evaluating its efficacy and safety in preclinical in vivo models.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

For Researchers, Scientists, and Drug Development Professionals Introduction Heptadeca-1,9-dien-4,6-diyne-3,8-diol, more commonly known as falcarindiol, is a naturally occurring polyacetylenic diol that has garnered sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, more commonly known as falcarindiol, is a naturally occurring polyacetylenic diol that has garnered significant interest within the scientific community. This lipophilic molecule, primarily isolated from plants of the Apiaceae family such as carrots (Daucus carota) and ginseng (Panax ginseng), exhibits a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][2] Its potential as a therapeutic agent underscores the importance of a thorough understanding of its physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the design of effective drug delivery systems.

This technical guide provides a comprehensive overview of the molecular weight and lipophilicity of heptadeca-1,9-dien-4,6-diyne-3,8-diol. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic candidate. These properties influence a molecule's behavior in biological systems and are key determinants of its pharmacokinetic and pharmacodynamic profiles.

Molecular Weight and Formula

The molecular formula for heptadeca-1,9-dien-4,6-diyne-3,8-diol is C₁₇H₂₄O₂.[3] This composition gives it a molecular weight of approximately 260.37 g/mol .[4][5][][7]

PropertyValueSource(s)
Molecular FormulaC₁₇H₂₄O₂[3]
Molecular Weight260.37 g/mol [4][5][]
Exact Mass260.177630004 Da[3][7]
Lipophilicity

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A higher logP value indicates greater lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more relevant measure.

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is considered a lipophilic compound.[8] Various computational methods have been used to predict its logP value, providing valuable initial estimates of its behavior.

ParameterValueMethodSource(s)
XLogP34.4Computational[3][7]
Atomic LogP (ALogP)2.82Computational[9]

It is important to note that while computational predictions are useful, experimental determination of logP or logD provides a more accurate measure of a compound's lipophilicity.

Determination of Lipophilicity: Experimental Protocols

The two most common methods for the experimental determination of lipophilicity are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional "gold standard" for logP determination.[10] It directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the compound in each phase is then determined, and the partition coefficient is calculated.

Step-by-Step Protocol:

  • Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Accurately weigh a small amount of heptadeca-1,9-dien-4,6-diyne-3,8-diol and dissolve it in the more soluble phase (likely n-octanol for this compound).

  • Partitioning: Add a precise volume of the pre-saturated second phase to the solution from step 2 in a suitable vessel (e.g., a separatory funnel).

  • Equilibration: Shake the vessel for a predetermined period to allow for the partitioning of the compound between the two phases to reach equilibrium. The duration of shaking should be sufficient to ensure equilibrium is achieved, which can be confirmed by measuring the concentration in the phases at different time points.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of heptadeca-1,9-dien-4,6-diyne-3,8-diol using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation Solvents Prepare Saturated n-Octanol and Water Partition Add Saturated Water and Shake to Equilibrate Solvents->Partition Sample Dissolve Compound in n-Octanol Sample->Partition Separate Separate n-Octanol and Water Phases Partition->Separate Analyze Analyze Concentration in Each Phase (HPLC/UV) Separate->Analyze Calculate Calculate P = [Octanol]/[Water] logP = log(P) Analyze->Calculate G cluster_setup Setup & Calibration cluster_analysis Analysis cluster_result Result Setup Setup RP-HPLC System (C18 column, Mobile Phase) Standards Inject Standards with Known logP Values Setup->Standards CalCurve Generate Calibration Curve: logP vs. log(k) Standards->CalCurve DetermineLogP Determine logP from Calibration Curve CalCurve->DetermineLogP InjectTest Inject Heptadeca-1,9-dien- 4,6-diyne-3,8-diol GetRT Determine Retention Time (tR) and Calculate log(k) InjectTest->GetRT GetRT->DetermineLogP

Sources

Foundational

Discovery and Structural Elucidation of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): A Comprehensive Technical Guide

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in pharmacognosy as falcarindiol , is a highly bioactive aliphatic C17​ -polyacetylene. Predominantly biosynthesized by plants within the Apiacea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in pharmacognosy as falcarindiol , is a highly bioactive aliphatic C17​ -polyacetylene. Predominantly biosynthesized by plants within the Apiaceae and Araliaceae families, it serves an ecological role as a phytoalexin. In recent years, falcarindiol has transitioned from a botanical curiosity to a molecule of high interest in drug development due to its potent antifungal, anti-inflammatory, and macrophage cholesterol efflux-enhancing properties. This whitepaper provides an authoritative, step-by-step guide to the bioassay-guided isolation and multi-modal structural elucidation of this complex diyne.

Historical Context and Botanical Origins

The discovery of falcarindiol was driven by agricultural pathology. In 1978, Garrod et al. isolated the compound from the root tissue of the wild carrot (Daucus carota), identifying it as the primary chemical defense mechanism against the storage rot pathogen Mycocentrospora acerina [1]. Concurrently, Kemp isolated the identical compound from Aegopodium podagraria [2].

Recent transcriptomic and metabolomic mapping has revealed that falcarindiol is synthesized via the fatty acid metabolism pathway. The process begins with the desaturation of oleic acid to linoleic acid, followed by conversion to crepenynic acid via Δ12 -oleate 14-desaturase. Subsequent β -oxidation chain shortening and cytochrome P450-mediated hydroxylation yield the final C17​ structure [3].

Molecular Architecture and Physicochemical Properties

Falcarindiol is structurally characterized by a 17-carbon unbranched aliphatic chain containing a terminal vinyl group (C1-C2), a conjugated diyne system (C4-C7), an internal cis-double bond (C9-C10), and two chiral hydroxyl centers at C3 and C8.

The presence of the conjugated diyne makes the molecule highly reactive, dictating strict handling protocols to prevent photopolymerization or oxidation.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name (3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol (Configuration varies by source)
Molecular Formula C17​H24​O2​
Monoisotopic Mass 260.1776 Da
Predicted LogP 4.40
Solubility Profile Highly soluble in chloroform, dichloromethane, and hexane; insoluble in water.
Stability Constraints Highly sensitive to UV light, atmospheric oxygen, and elevated temperatures.

Bioassay-Guided Isolation Protocol

Because polyacetylenes are lipophilic and prone to degradation, their isolation requires rigorous environmental controls. The following self-validating protocol details the extraction and purification of falcarindiol, emphasizing the causality behind each methodological choice to ensure high-yield recovery [4].

Step-by-Step Methodology
  • Biomass Preparation (Cryogenic):

    • Action: Lyophilize the raw plant roots immediately after harvest and pulverize them under liquid nitrogen in the dark.

    • Causality: Lyophilization halts the activity of endogenous oxidases. Processing in darkness prevents UV-induced photopolymerization of the conjugated diyne system.

  • Non-Polar Solvent Extraction:

    • Action: Macerate the pulverized biomass in a non-polar solvent mixture (Hexane/Dichloromethane, 1:1 v/v) at 4°C for 24 hours.

    • Causality: Falcarindiol is a lipophilic fatty alcohol derivative. Non-polar solvents selectively partition the polyacetylenes while excluding polar primary metabolites (e.g., sugars, glycosides) that would complicate downstream chromatography.

  • Normal-Phase Fractionation:

    • Action: Load the concentrated crude extract onto a normal-phase silica gel column. Elute using a step gradient of hexane to ethyl acetate.

    • Causality: The two hydroxyl groups at C3 and C8 provide moderate polarity. Falcarindiol typically elutes at a 70:30 hexane/ethyl acetate ratio, cleanly separating it from the less polar falcarinol (which possesses only one hydroxyl group).

  • Preparative HPLC Purification:

    • Action: Subject the active fractions to reverse-phase HPLC (C18 stationary phase) using an isocratic elution of Methanol/Water (80:20) monitored via Diode Array Detector (DAD) at 205 nm.

    • Causality: Reverse-phase HPLC resolves closely related polyacetylene analogs (like falcarindiol-3-acetate). The 205 nm wavelength is the optimal absorption maximum for the conjugated diyne chromophore.

Isolation Start Raw Plant Material (Apiaceae Roots) Ext Solvent Extraction (Hexane/CH2Cl2) Start->Ext Maceration Frac Silica Gel Column Chromatography Ext->Frac Crude Extract Bio Bioassay Screening (Antifungal/Cytotoxicity) Frac->Bio Fractions HPLC Preparative HPLC (Reverse-Phase) Bio->HPLC Active Fraction Pure Pure Falcarindiol (>95% Purity) HPLC->Pure Isocratic Elution

Fig 1. Bioassay-guided isolation workflow for falcarindiol from raw plant material.

Structural Elucidation Workflows

The unambiguous structural elucidation of falcarindiol relies on a multi-modal spectroscopic approach. The precise mapping of the conjugated diyne and the localization of the hydroxyl groups require cross-validated analytical techniques [5].

Mass Spectrometry (HR-ESI-MS)
  • Observation: The HR-ESI-MS spectrum typically shows a protonated molecular ion [M+H]+ at m/z 261.1849 and a sodium adduct [M+Na]+ at m/z 283.1668, confirming the molecular formula C17​H24​O2​ .

  • Fragmentation Logic: Tandem MS/MS reveals characteristic neutral losses of water (-18 Da) yielding m/z 243 and 225, confirming the presence of two hydroxyl groups. Cleavage at the propargylic C-C bonds provides diagnostic fragments that localize the diol system strictly to the C3 and C8 positions.

Vibrational Spectroscopy (FT-IR and Raman)
  • Observation: FT-IR spectroscopy reveals a broad absorption band at ~3350 cm⁻¹ (O-H stretching). Crucially, sharp, distinct bands appear at 2252 cm⁻¹ and 2147 cm⁻¹.

  • Causality: The dual bands in the 2100–2260 cm⁻¹ region are the definitive spectroscopic signature of the asymmetrically substituted −C≡C−C≡C− diyne moiety. Raman mapping is often utilized to visualize the in-situ distribution of these specific diyne bonds within raw root tissues [6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping carbon connectivity.

  • 1 H NMR ( CDCl3​ , 300/500 MHz):

    • The terminal vinyl group (C1-C2) is identified by a characteristic multiplet at δ 5.94 (H-2) and terminal doublets at δ 5.48 and 5.26 (H-1a, H-1b).

    • The internal cis-double bond (C9-C10) protons appear as a multiplet around δ 5.40–5.60. The cis (Z) geometry is confirmed by a coupling constant ( J9,10​ ) of ~10.5 Hz.

    • The oxygenated methine protons (H-3 and H-8) appear downfield at δ 4.93 and 5.19, respectively, due to the deshielding effect of the adjacent alkynes and hydroxyl groups.

  • 13 C NMR ( CDCl3​ , 75/125 MHz):

    • Acetylenic Carbons: Four distinct quaternary carbon signals appear at δ 79.9 (C-4), 68.7 (C-5), 70.2 (C-6), and 78.3 (C-7). These shifts differentiate falcarindiol from its mono-hydroxylated analog, falcarinol [5].

    • Oxygenated Carbons: The sp3 methine carbons C-3 and C-8 resonate at δ 63.5 and 58.6, respectively.

  • 2D NMR (COSY and HMBC):

    • COSY correlations establish the isolated spin systems: H-1/H-2/H-3 and H-8/H-9/H-10/H-11.

    • HMBC long-range couplings bridge the gap across the electron-dense diyne system. Correlations from H-3 to C-4/C-5 and from H-8 to C-6/C-7 definitively place the diyne between the two hydroxyl-bearing carbons, solidifying the 4,6-diyne-3,8-diol architecture.

Stereochemical Determination

The absolute configuration of the chiral centers at C3 and C8 is determined using the modified Mosher’s method. By derivatizing the diol with (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) and analyzing the Δδ values ( δS​−δR​ ) in the 1 H NMR spectra, the spatial arrangement is deduced. Most naturally occurring falcarindiol exhibits the (3R, 8S) or (3S, 8S) configuration, dependent on the specific botanical source's enzymatic stereospecificity.

Elucidation Pure Isolated Compound (m/z 260.1776) MS HR-ESI-MS Formula: C17H24O2 Pure->MS IR FT-IR Spectroscopy Alkyne & OH bands Pure->IR NMR1D 1D NMR (1H, 13C) Functional Groups Pure->NMR1D Final Heptadeca-1,9-dien- 4,6-diyne-3,8-diol MS->Final IR->Final NMR2D 2D NMR (COSY, HMBC) Carbon Connectivity NMR1D->NMR2D Stereo Mosher's Method Absolute Configuration NMR2D->Stereo Stereo->Final

Fig 2. Multi-modal spectroscopic workflow for the structural elucidation of falcarindiol.

References

  • Garrod, B. (1978). "Cis-heptadeca-1,9-diene-4,6-diyne-3,8-diol, an antifungal polyacetylene from carrot root tissue". Physiological Plant Pathology. 1

  • Kemp, M. S. (1978). "Falcarindiol: An antifungal polyacetylene from Aegopodium podagraria". Phytochemistry. 2

  • Busta, L., et al. (2018). "Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis". Plant Physiology. 3

  • Atanasov, A. G., et al. (2015). "The Dietary Constituent Falcarindiol Promotes Cholesterol Efflux from THP-1 Macrophages by Increasing ABCA1 Gene Transcription and Protein Stability". Frontiers in Pharmacology. 4

  • Medbouhi, A., et al. (2018). "Structural Elucidation and Cytotoxicity of a New 17-Membered Ring Lactone from Algerian Eryngium campestre". Molecules. 5

  • Baranska, M., et al. (2011). "Spectroscopic Studies on Bioactive Polyacetylenes and Other Plant Components in Wild Carrot Root". Journal of Natural Products. 6

Sources

Exploratory

Pharmacokinetics and Mechanistic Profiling of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in Mammalian Models

Executive Summary As a Senior Application Scientist overseeing preclinical drug characterization, I approach the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of natural products not merely as observational sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist overseeing preclinical drug characterization, I approach the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of natural products not merely as observational science, but as a rigorous exercise in defining molecular causality. Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in the literature as falcarindiol (FaDOH), is a highly reactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae family. Its unique structural motif—a terminal double bond coupled with a diyne system—dictates a highly specific ADME (Absorption, Distribution, Metabolism, Excretion) profile. This whitepaper synthesizes the in vivo pharmacokinetics of FaDOH in mammalian models, detailing the causality behind its tissue distribution, its target engagement in inflammatory and lipid pathways, and the self-validating experimental protocols required to accurately quantify its therapeutic efficacy.

Physicochemical Drivers of the ADME Profile

The pharmacokinetic behavior of FaDOH is fundamentally governed by its high lipophilicity. This physicochemical property is the primary causal factor for its rapid absorption across the gastrointestinal epithelium and its extensive volume of distribution ( Vd​ ).

  • Absorption & Bioavailability: Following oral administration, FaDOH is rapidly absorbed, reaching peak plasma concentrations ( Cmax​ ) within 1 to 2 hours. Despite this rapid absorption, its absolute systemic bioavailability is moderate (approximately 50% for related C17 polyacetylenes) due to first-pass hepatic metabolism[1].

  • Distribution: Because of its lipophilic nature, FaDOH rapidly partitions out of the plasma and accumulates in lipid-rich compartments, notably adipose tissue and the colonic mucosa. This specific tissue accumulation is the direct causal mechanism enabling its localized efficacy against colorectal precancerous lesions[1].

  • Metabolism & Excretion: FaDOH undergoes Phase I metabolism primarily mediated by Cytochrome P450 (CYP450) enzymes, including CYP2E1. The presence of the diyne system and terminal double bonds results in a significantly higher in vivo metabolization rate compared to its dihydro derivatives, leading to a relatively short elimination half-life that declines in a multiphasic manner[2].

Quantitative Pharmacokinetic Parameters

The following table summarizes the validated pharmacokinetic parameters of FaDOH and its closely related polyacetylenic analogs in murine models. These metrics are critical for establishing dosing regimens in preclinical efficacy studies.

Pharmacokinetic ParameterValue / RangeMammalian ModelBiological Causality
Tmax​ (Oral) 1.0 - 2.0 hoursMice / RatsHigh lipophilicity drives rapid gastrointestinal absorption into the systemic circulation[1].
Cmax​ (Oral, 20 mg/kg) ~1.72 µg/mLMiceRapid partitioning into lipid-rich tissues prevents extreme plasma peaking[1].
Bioavailability (F%) ~50.4%MiceModerate first-pass hepatic metabolism by CYP450 enzymes reduces absolute systemic availability[1].
Volume of Distribution ( Vd​ ) 1.46 - 15.86 L/kgMiceExtensive tissue distribution, specifically accumulating in adipose and colonic mucosa[3].
Elimination Half-Life ( t1/2​ ) 1.5 h (IV) - 5.9 h (Oral)MiceThe terminal double bond and diyne system facilitate rapid in vivo metabolization[2].
Hepatic Clearance ( CLint​ ) 64.9 µL/min/mg proteinMouse MicrosomesHigh intrinsic hepatic clearance dictates the relatively short systemic half-life[3].
Mechanistic Pharmacodynamics & Target Engagement

FaDOH exerts its therapeutic effects through dual modulation of inflammatory and lipid metabolism pathways. Causally, its accumulation in the colon allows it to act as a potent inhibitor of the NF-κB signaling cascade, directly downregulating the expression of pro-inflammatory cytokines (IL-6, TNF-α) and cyclooxygenase-2 (COX-2)[4].

Simultaneously, FaDOH acts as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Beyond transcriptional upregulation, FaDOH physically inhibits lysosomal cathepsins, thereby extending the protein half-life of the ATP-binding cassette transporter A1 (ABCA1) and promoting cholesterol efflux[5].

G cluster_inflam Inflammatory Axis cluster_lipid Lipid Metabolism Axis FaDOH Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) NFkB NF-κB Pathway FaDOH->NFkB Inhibits PPARg PPARγ (Partial Agonist) FaDOH->PPARg Activates ABCA1 ABCA1 Expression FaDOH->ABCA1 Inhibits Lysosomal Degradation COX2 COX-2, IL-6, TNF-α NFkB->COX2 Downregulates PPARg->ABCA1 Transcriptional Upregulation Efflux Cholesterol Efflux ABCA1->Efflux Promotes

Mechanistic pathways of falcarindiol modulating inflammation and lipid efflux.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls to account for the high reactivity and lipophilicity of polyacetylenes.

Protocol 1: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This workflow is engineered to prevent ex vivo degradation of FaDOH while accurately capturing its multiphasic elimination.

  • Animal Acclimatization & Dosing: Fast CD-1 mice overnight prior to dosing. Causality: Fasting eliminates lipid-binding interference in the gut, ensuring that the absorption kinetics of the highly lipophilic FaDOH are not artificially skewed by dietary fats. Administer FaDOH via IV (5 mg/kg) or oral gavage (20 mg/kg)[1].

  • Serial Sampling: Collect blood via jugular catheter at dense early timepoints (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h). Causality: Because FaDOH has a rapid Tmax​ (~1h), dense early sampling is mathematically required to accurately calculate the area under the curve (AUC) and distribution phase.

  • Liquid-Liquid Extraction (LLE): Spike plasma aliquots immediately with a stable isotope internal standard (IS). Extract using methyl tert-butyl ether (MTBE). Causality: MTBE efficiently partitions lipophilic polyacetylenes into the organic layer while simultaneously precipitating plasma proteins, creating a self-cleaning matrix that prevents ion suppression in the mass spectrometer.

  • LC-MS/MS Quantification: Analyze the organic phase using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the absolute structural specificity required to differentiate FaDOH from endogenous mammalian oxylipins[3].

  • Data Analysis: Process the concentration-time data using Non-Compartmental Analysis (NCA) to derive Cmax​ , AUCinf​ , and t1/2​ .

G Admin In Vivo Dosing (IV/PO) Sample Serial Sampling (Plasma/Tissue) Admin->Sample ADME Extract LLE Extraction (MTBE + IS) Sample->Extract Quench/Spike LCMS LC-MS/MS (MRM Mode) Extract->LCMS Isolate NCA NCA PK Analysis (Cmax, AUC, t1/2) LCMS->NCA Quantify

Self-validating LC-MS/MS pharmacokinetic workflow for polyacetylenic oxylipins.

Protocol 2: AOM-Induced Colorectal Cancer Chemoprevention Model

This protocol evaluates the localized pharmacodynamic efficacy of FaDOH in the colon.

  • Diet Formulation: Incorporate high-purity FaDOH into a standard rat diet at a concentration of 7 µg/g feed[6]. Causality: This specific dosage mimics achievable human dietary intake levels and allows for continuous, steady-state tissue accumulation in the colonic mucosa without triggering acute systemic toxicity.

  • Pre-loading Phase: Feed F344 rats the FaDOH-supplemented diet for 2 weeks prior to carcinogen induction. Causality: Pre-loading ensures that the colonic epithelial cells have achieved steady-state protective concentrations, preemptively downregulating NF-κB before the carcinogenic insult occurs.

  • Carcinogen Induction: Administer subcutaneous injections of Azoxymethane (AOM) at 15 mg/kg body weight, once weekly for two weeks[6]. Causality: AOM requires CYP2E1 metabolism to form a reactive methylating agent; FaDOH's presence modulates this metabolic activation and subsequent inflammatory cascade[4].

  • Longitudinal Efficacy Validation: Maintain the animals on the specific diet for 18 weeks. Post-euthanasia, harvest the colon to quantify aberrant crypt foci (ACF) and perform RT-qPCR for COX-2 and IL-6 to validate on-target anti-inflammatory engagement[4].

References
  • Source: nih.
  • Source: mdpi.
  • Source: rsc.
  • Source: mdpi.
  • Source: fortunejournals.
  • Source: nih.

Sources

Foundational

Sculpting the Lipid Pool: The Role of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in Plant Defense and Translational Therapeutics

Executive Summary Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known as falcarindiol , is a highly modified C17-polyacetylenic oxylipin. While predominantly recognized as a secondary metabolite in the Apiaceae (e.g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known as falcarindiol , is a highly modified C17-polyacetylenic oxylipin. While predominantly recognized as a secondary metabolite in the Apiaceae (e.g., carrots, celery) and Araliaceae families, it is also inducibly synthesized in Solanaceae (e.g., tomatoes) during biotic stress[1],[2]. Moving beyond the traditional view of lipids as mere structural membrane components, plants dynamically reshape their lipid pools to produce falcarindiol as a frontline chemical effector[2]. This technical whitepaper dissects the structural biology, biosynthetic pathway activation, and self-validating experimental methodologies used to study falcarindiol, while exploring its translational potential in human pharmacology.

Structural Biology and Physicochemical Profile

Falcarindiol is defined by an aliphatic chain featuring two conjugated triple bonds (diynes) and two double bonds, flanked by hydroxyl groups at the C3 and C8 positions[3],[4]. This high degree of unsaturation, combined with its specific stereochemistry (3S, 8S, 9Z), dictates its potent chemical reactivity. The molecule's amphiphilic nature allows it to readily intercalate into microbial membranes and interact with the hydrophobic pockets of mammalian enzymes[5],[3].

Table 1: Physicochemical Profile of Heptadeca-1,9-dien-4,6-diyne-3,8-diol

PropertyValue
IUPAC Name (3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol
Molecular Formula C17H24O2
Molecular Weight 260.37 g/mol
XLogP3 (Lipophilicity) 4.4
Hydrogen Bond Donors / Acceptors 2 / 2
Rotatable Bonds 9
Exact Mass 260.1776 Da

(Data synthesized from 4[4])

Biosynthesis and Pathway Activation

In primary metabolism, fatty acids like oleic and linoleic acid are synthesized to maintain cellular membrane integrity. However, upon detection of a pathogenic breach, plants divert these structural precursors into secondary metabolism to mount a defense[2]. The biosynthesis of falcarin-type polyacetylenes relies on the structural modification of oleic acid via specialized fatty acid desaturases (FAD2 variants) and acetylenic enzymes[1].

Recent breakthrough studies in Solanum lycopersicum (tomato) have identified a 2 responsible for falcarindiol production[2]. Upon recognition of fungal elicitors from pathogens like Cladosporium fulvum, this gene cluster is transcriptionally upregulated, actively sculpting the localized lipid pool to accumulate falcarindiol at the site of infection[2],[6].

G Pathogen Fungal Pathogen (e.g., C. fulvum) Receptor Plant Pattern Recognition Receptors (PRRs) Pathogen->Receptor Elicitors GeneCluster Biosynthetic Gene Cluster Activation Receptor->GeneCluster Signaling Cascade Desaturation Desaturases (FAD2) & Acetylenic Enzymes GeneCluster->Desaturation Transcriptional Upregulation OleicAcid Oleic Acid / Linoleic Acid (Primary Metabolism) OleicAcid->Desaturation Substrate Falcarindiol Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Desaturation->Falcarindiol Enzymatic Modification Defense Antimicrobial Action & ROS Modulation Falcarindiol->Defense Effector Function

Biosynthetic activation and defense signaling pathway of falcarindiol in plants.

Mechanisms of Action in Plant Defense

The primary ecological utility of falcarindiol is as an antimicrobial agent. It exhibits potent antifungal efficacy, directly inhibiting the hyphal growth of both adapted and non-adapted fungal strains[2].

Beyond direct toxicity, falcarindiol acts as an endogenous signaling modulator by affecting cellular stress responses in a biphasic manner[7]. At low concentrations, it induces a mild oxidative burst that pre-conditions the plant cell (hormesis) by upregulating antioxidant enzymes, such as cytosolic glutathione peroxidase (cGPx)[7]. At higher, localized concentrations near the infection site, the reactive oxygen species (ROS) generation exceeds the cellular buffering capacity. This targeted oxidative stress contributes to the hypersensitive response (localized programmed cell death), effectively starving the biotrophic pathogen and halting its proliferation[7].

Experimental Methodologies: A Self-Validating Framework

To elucidate the genetic and biochemical underpinnings of falcarindiol, researchers deploy a self-validating framework. This ensures that correlation (multi-omics) is rigorously backed by causation (heterologous reconstitution and targeted knockouts).

Protocol 1: Multi-Omics Pathway Discovery

Causality: To separate specific oxylipin biosynthetic genes from generic, pan-stress response genes, researchers utilize a comparative elicitation strategy. By challenging the plant with both adapted and non-adapted pathogens, distinct transcriptomic and metabolomic data can be cross-correlated to isolate the exact gene clusters driving targeted oxylipin production[2].

  • Inoculation: Challenge wild-type Solanum lycopersicum leaves with an adapted fungal pathogen (C. fulvum) alongside a non-adapted mock control[2].

  • Extraction: Harvest tissue at 24, 48, and 72 hours post-inoculation. Perform biphasic extractions to isolate polar transcripts (RNA) and non-polar metabolites (lipids).

  • Profiling: Analyze the lipid fraction using high-resolution LC-MS to quantify falcarindiol accumulation. Concurrently, sequence the RNA fraction (RNA-Seq) to map the transcriptome[2],[6].

  • Correlation: Employ statistical clustering to identify gene clusters whose transcriptional upregulation perfectly mirrors the kinetic accumulation of falcarindiol[2].

Protocol 2: Heterologous Reconstitution and In Vivo Validation

Causality: To definitively prove enzymatic function without interference from the native plant's complex secondary metabolism, candidate genes are transiently expressed in a heterologous host. Subsequent loss-of-function in the native host confirms ecological necessity[2],[6].

  • Vector Construction: Clone the identified gene cluster into Agrobacterium tumefaciens expression vectors[2].

  • Transient Expression: Co-infiltrate the leaves of Nicotiana benthamiana (a model plant that naturally lacks falcarindiol) with the engineered Agrobacterium strains[2].

  • Metabolite Confirmation: After 5 days, extract lipids from the infiltrated leaves and confirm the de novo synthesis of falcarindiol via LC-MS[2].

  • Loss-of-Function: Generate stable CRISPR/Cas9 knockout mutants of the gene cluster in tomatoes. Challenge these mutants with C. fulvum to observe increased susceptibility, confirming the pathway's role in basal resistance[6].

Workflow Inoculation 1. Pathogen Inoculation (Adapted vs Non-adapted) MultiOmics 2. Multi-Omics Profiling (LC-MS & RNA-Seq) Inoculation->MultiOmics Correlation 3. Transcript-Metabolite Correlation Analysis MultiOmics->Correlation Identification 4. Candidate Gene Cluster Identification Correlation->Identification Validation 5. Heterologous Expression (N. benthamiana) Identification->Validation Confirmation 6. In Vivo Validation (Transgenic Mutants) Validation->Confirmation

Step-by-step multi-omics workflow for discovering falcarindiol biosynthetic genes.

Translational Pharmacology: From Plant Defense to Human Therapeutics

The evolutionary pressure that shaped falcarindiol into a potent disrupter of fungal cell biology also endowed it with the ability to modulate mammalian therapeutic targets. Drug development professionals are currently investigating its dual role in inflammation and oncology.

  • Anti-Inflammatory Action: Falcarindiol is a potent natural inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX)[8]. By blocking these critical enzymatic bottlenecks, it suppresses the synthesis of pro-inflammatory prostaglandins and leukotrienes, while concurrently reducing the secretion of cytokines like IL-6 and TNF-α in activated macrophages[8],[9].

  • Anticancer and Metabolic Regulation: In human colon adenocarcinoma models, sub-toxic concentrations of falcarindiol10 and the cholesterol transporter ABCA1[10]. This targeted activation alters lipid metabolism, leading to the accumulation of lipid droplets and the induction of severe endoplasmic reticulum (ER) stress, which selectively triggers apoptosis in neoplastic cells while sparing normal epithelium[10],[9]. Additionally, it activates the Keap1-Nrf2 pathway, boosting phase II detoxifying enzymes[8].

Table 2: Mechanistic Targets Across Biological Systems

SystemTarget / PathwayModulatory EffectBiological Outcome
Plant Defense Fungal cell membranesDisruption / Growth InhibitionResistance to C. fulvum and other pathogens[2]
Human / Mammalian COX-2, 5-LOX, 15-LOXEnzymatic InhibitionPotent Anti-inflammatory Action[8]
Human / Mammalian PPARγ / ABCA1Transcriptional UpregulationAltered Lipid Metabolism, ER Stress in Cancer Cells[10]
Cellular Stress Intracellular ROSBiphasic ModulationLow dose: Antioxidant prep; High dose: Cytotoxicity[7]

References

  • CymitQuimica. "CAS 55297-87-5: Falcarindiol". 5

  • Journal of Experimental Botany. "Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids". 1

  • University of Nevada, Reno Extension. "Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids". 11

  • bioRxiv. "A pathogen-responsive gene cluster for the production of highly modified fatty acids in tomato". 2

  • CABI Digital Library / Cell. "A pathogen-responsive gene cluster for highly modified fatty acids in tomato". 6

  • PMC / NIH. "The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot". 8

  • LookChem. "Heptadeca-1,9-dien-4,6-diyne-3,8-diol". 12

  • PMC / NIH. "The Polyacetylenes Falcarinol and Falcarindiol Affect Stress Responses in Myotube Cultures in a Biphasic Manner".7

  • FooDB. "Showing Compound Falcarindiol (FDB012149)".13

  • PubChem / NIH. "1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2 | CID 6436239". 3

  • PubChem / NIH. "CID 5283263 | C17H24O2". 4

  • PubChemLite. "(9z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol". 14

  • Frontiers. "Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models". 10

  • Preprints.org. "Mechanisms of Action of Polyacetylenes' Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment".9

Sources

Protocols & Analytical Methods

Method

heptadeca-1,9-dien-4,6-diyne-3,8-diol total synthesis and stereoselective methodology

Application Note: Total Synthesis and Stereoselective Methodology of (3R,8S)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Executive Summary & Pharmacological Context (3R,8S)-heptadeca-1,9-dien-4,6-diyne-3,8-diol,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Total Synthesis and Stereoselective Methodology of (3R,8S)-Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Executive Summary & Pharmacological Context

(3R,8S)-heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive polyacetylene naturally occurring in umbellifers and Araliaceae plant species[1]. In drug development, falcarindiol and its synthetic analogues have garnered significant attention due to their potent anti-proliferative, antifungal, and anti-inflammatory properties. Mechanistic investigations reveal that falcarindiol analogues induce apoptosis in cancer cell lines (such as Hccc-9810 and MK-1) by increasing lactate dehydrogenase (LDH) release, elevating malondialdehyde (MDA) content, and reducing superoxide dismutase (SOD) activity, ultimately leading to lethal oxidative stress accumulation[1][2].

Due to its low natural abundance and the necessity for structural optimization in SAR (Structure-Activity Relationship) studies, developing a robust, self-validating, and stereoselective total synthesis methodology is critical for drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of the falcarindiol core presents a unique challenge: the construction of a conjugated 1,3-diyne system flanked by two distinct chiral hydroxyl centers ((3R) and (8S)). Historically, two primary methodologies have been employed, each governed by distinct mechanistic causalities:

  • Route A: Asymmetric Catalysis (The Modern Approach) This methodology relies on a BINOL-promoted asymmetric diacetylene addition to aldehydes[3]. Causality: Instead of relying on pre-existing chiral pools, this route generates stereocenters de novo. The combination of (R)-BINOL and Ti(OiPr)₄ creates a rigid chiral Lewis acid pocket. When activated zinc and ethyl iodide (EtI) are introduced, they form a reactive ethylzinc intermediate that undergoes transmetalation with a terminal 1,3-diyne. The chiral titanium complex then strictly dictates the facial attack of the resulting alkynylzinc nucleophile onto the aldehyde, yielding the desired stereocenter with high enantiomeric excess (ee)[2][3].

  • Route B: Chiral Pool & Cadiot-Chodkiewicz Coupling (The Classic Approach) The first stereoselective total synthesis utilized L-tartaric acid and D-xylose as cheap chiral templates to synthesize a chiral 1-bromoalkyne and a chiral terminal alkyne, respectively[1]. Causality: The Cadiot-Chodkiewicz reaction is selected here because Cu(I)-catalyzed cross-coupling between a bromoalkyne and a terminal alkyne proceeds with complete retention of geometry and stereochemistry, avoiding the racemization that plagues harsher coupling conditions[1].

G cluster_0 Route A: Asymmetric Catalysis (Modern) cluster_1 Route B: Chiral Pool & Coupling (Classic) FALC Falcarindiol Core (3R,8S)-heptadeca-1,9-dien-4,6-diyne-3,8-diol BINOL (R)-BINOL / Ti(OiPr)4 / Zn Enantioselective Addition FALC->BINOL Retrosynthesis A CC_COUP Cadiot-Chodkiewicz Cross-Coupling (CuCl, Amine) FALC->CC_COUP Retrosynthesis B ALDEHYDE Aliphatic/Unsaturated Aldehydes + 1,3-Diyne BINOL->ALDEHYDE FRAG1 Chiral 1-Bromoalkyne (from L-tartaric acid) CC_COUP->FRAG1 FRAG2 Chiral Terminal Alkyne (from D-xylose) CC_COUP->FRAG2

Fig 1. Retrosynthetic pathways comparing chiral pool vs. asymmetric catalysis.

Quantitative Data: Methodology Comparison

To assist process chemists in selecting the appropriate route, the following table summarizes the quantitative metrics of both methodologies based on validated literature[1][3].

MethodologyKey Reagents / CatalystsStarting MaterialsOverall YieldStereoselectivityScalability & Efficiency
Chiral Pool & Coupling CuCl, NH₂OH·HCl, EtNH₂L-tartaric acid, D-xylose~10.5%Inherited (>99% ee)Low (Lengthy multi-step synthesis)
BINOL-Ti Addition (R)-BINOL, Ti(OiPr)₄, Zn, EtI1,3-diynes, Aldehydes45–65%>99:1 dr, high eeHigh (Direct stereocontrol in 6 steps)

Detailed Experimental Protocols

Protocol A: BINOL-Ti(OiPr)₄-Zn Promoted Asymmetric Addition (Preferred)

This protocol details the stereoselective formation of the chiral centers via the sequential addition of a 1,3-diyne to an aldehyde[2][3].

Step 1: Catalyst Complexation

  • In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve (R)-BINOL (0.2 equiv) in anhydrous toluene.

  • Add Ti(OiPr)₄ (0.5 equiv) dropwise via syringe.

  • Stir the mixture at room temperature for 2 hours. Self-Validation Check: A distinct color shift to deep orange/red confirms the successful formation of the chiral titanium-BINOL complex. Moisture must be strictly excluded to prevent catalyst hydrolysis.

Step 2: Zinc Activation & Transmetalation

  • Add activated Zinc powder (3.0 equiv) and EtI (3.0 equiv) to the complex.

  • Heat the suspension to reflux (approx. 110°C) for 2 hours, then cool to room temperature. Causality: Refluxing is required to drive the oxidative addition of Zn into EtI, forming the highly reactive ethylzinc species.

  • Slowly add the terminal 1,3-diyne (e.g., buta-1,3-diyn-1-yltriisopropylsilane) (1.2 equiv). Stir for 4 hours at room temperature. Self-Validation Check: Extract a 0.1 mL aliquot, quench, and run a rapid ¹H-NMR. The disappearance of the terminal alkyne proton (~2.0 ppm) confirms complete transmetalation to the alkynylzinc intermediate.

Step 3: Stereoselective Addition & Quench

  • Dropwise add the target aldehyde (e.g., (Z)-dec-2-enal) (1.0 equiv). Stir for 4 to 24 hours depending on the steric hindrance of the substrate[3].

  • Critical Step: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl (6 mL). Causality: Quenching at low temperatures prevents the reversal of the addition and minimizes the formation of racemic byproducts.

  • Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify via silica gel flash chromatography (petroleum ether/EtOAc, 30:1 v/v). Validate the diastereomeric ratio (dr > 99:1) via chiral HPLC.

W PREP 1. Catalyst Prep (R)-BINOL + Ti(OiPr)4 ZINC 2. Zn Activation Zn powder + EtI PREP->ZINC DIYNE 3. Transmetalation Add 1,3-Diyne ZINC->DIYNE ALD 4. Asymmetric Addition Add Aldehyde DIYNE->ALD QUENCH 5. Quench Sat. NH4Cl at 0°C ALD->QUENCH PURIFY 6. Purification Silica Gel & HPLC QUENCH->PURIFY

Fig 2. Step-by-step workflow for the BINOL-promoted asymmetric diyne addition.

Protocol B: Cadiot-Chodkiewicz Cross-Coupling (Classic Route)

This protocol is utilized when coupling pre-synthesized chiral pools (e.g., 1-bromoalkyne and a terminal alkyne)[1].

  • Catalyst Preparation: In a degassed solvent mixture of MeOH and water, dissolve CuCl (0.05 equiv) and NH₂OH·HCl (0.1 equiv). Causality: Hydroxylamine hydrochloride acts as an in-situ reducing agent, constantly reducing any oxidized Cu(II) back to the catalytically active Cu(I), thereby preventing the oxidative Glaser homocoupling of the terminal alkyne.

  • Base Addition: Add n-butylamine (2.0 equiv) to act as a base to neutralize the HBr byproduct generated during the coupling.

  • Alkyne Introduction: Add the chiral terminal alkyne (1.0 equiv). A yellow copper-acetylide precipitate will transiently form.

  • Coupling: Slowly add the chiral 1-bromoalkyne (1.0 equiv) dropwise over 1 hour. Causality: Maintaining a low concentration of the electrophilic bromoalkyne minimizes unwanted side reactions and maximizes cross-coupling efficiency.

  • Quench & Purify: Monitor via TLC. Upon complete consumption of the bromoalkyne, quench with saturated NH₄Cl, extract with Et₂O, and purify via column chromatography to yield the falcarindiol core[1].

References

  • Zheng, Q., et al. "Stereoselective Total Synthesis of (3R,8S)-Falcarindiol, a Common Polyacetylenic Compound from Umbellifers." Journal of Natural Products, 1999. URL:[Link]

  • Pu, L., et al. "Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes." Molecules, 2016. URL:[Link]

  • Tan, W., et al. "Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues." ChemMedChem, 2021. URL:[Link]

Sources

Application

Comprehensive Application Note: ^1^H and ^13^C NMR Spectroscopy Reference Data for Heptadeca-1,9-dien-4,6-diyne-3,8-diol

Target Audience: Researchers, analytical chemists, and drug development professionals. Molecular Context & Physicochemical Profile Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Molecular Context & Physicochemical Profile

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol , is a highly bioactive polyacetylene predominantly found in plants of the Apiaceae family (e.g., carrots, Notopterygium incisum, and Heracleum maximum)[1]. Pharmacologically, it has garnered significant attention in drug development due to its role as a selective partial agonist of the Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)[2], as well as its potent antifungal and antimycobacterial properties[3].

Due to the presence of a conjugated diyne system flanked by two allylic/propargylic hydroxyl groups, the molecule is highly susceptible to photodecomposition and oxidative polymerization. Accurate structural elucidation and purity validation via Nuclear Magnetic Resonance (NMR) spectroscopy are critical prerequisites for any downstream biological assays.

Physicochemical Summary
PropertyValue
IUPAC Name (3S,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol[4]
Molecular Formula C17H24O2[4]
Molecular Weight 260.4 g/mol [4]
XLogP3 4.4[4]
Topological Polar Surface Area 40.5 Ų[4]

NMR Reference Data

The following quantitative data summarizes the ^1^H and ^13^C NMR chemical shifts for falcarindiol, acquired in CDCl3 at 298 K.

^1^H NMR Data (400/500 MHz, CDCl3)
Positionδ (ppm)MultiplicityCoupling Constant J (Hz)Integration
H-1a 5.46dt17.2, 1.11H
H-1b 5.24dt10.1, 1.11H
H-2 5.94ddd17.0, 10.2, 5.41H
H-3 4.91br d5.41H
H-8 5.19d8.51H
H-9 5.53ddt10.6, 8.5, 1.51H
H-10 5.62ddt10.6, 7.5, 1.51H
H-11 2.11m-2H
H-12 to 16 1.30m-10H
H-17 0.88t6.93H
OH (3, 8) ~2.50br s-2H (Exchangeable)

Data synthesized from established isolation literature[1].

^13^C NMR Data (100/125 MHz, CDCl3)
PositionCarbon Typeδ (ppm)PositionCarbon Typeδ (ppm)
C-1 CH2 (Alkene)117.25C-10 CH (Alkene)127.67
C-2 CH (Alkene)135.80C-11 CH229.08
C-3 CH (Carbinol)63.49C-12 CH227.76
C-4 C (Alkyne)78.32C-13 CH229.34
C-5 C (Alkyne)70.33C-14 CH229.75
C-6 C (Alkyne)68.77C-15 CH231.85
C-7 C (Alkyne)78.92C-16 CH222.69
C-8 CH (Carbinol)58.64C-17 CH314.15
C-9 CH (Alkene)134.57

Data synthesized from established isolation literature[3].

Spectral Causality & Structural Elucidation

To ensure scientific integrity during structural validation, analysts must understand the causality behind the observed chemical shifts and coupling constants:

  • Stereochemistry of the C9-C10 Alkene: The geometry of the internal double bond is confirmed as Z (cis) by the vicinal coupling constant between H-9 and H-10. The observed J value of ~10.6 Hz is characteristic of a cis-alkene configuration, whereas a trans-alkene would exhibit a significantly larger coupling constant (~15–16 Hz)[5].

  • Terminal Vinyl Coupling Dynamics: The H-2 proton (5.94 ppm) exhibits a complex ddd splitting pattern. The large 17.0 Hz coupling arises from the trans relationship with H-1a, while the 10.2 Hz coupling is due to the cis relationship with H-1b[1].

  • Diyne System Anisotropy: The conjugated diyne carbons (C4 to C7) appear in the 68–80 ppm range. The internal sp carbons (C5, C6) are more shielded (70.33 and 68.77 ppm) than the external sp carbons (C4, C7 at 78.32 and 78.92 ppm). This is caused by the electron-withdrawing inductive effect of the adjacent hydroxyl groups at C3 and C8, which deshields the external alkynyl carbons[3].

  • Gamma-Gauche Shielding on Carbinol Carbons: Despite both being allylic/propargylic carbinols, C-8 (58.64 ppm) is noticeably more shielded than C-3 (63.49 ppm). This upfield shift is driven by the steric compression (gamma-gauche effect) exerted by the adjacent Z-alkene at C9-C10, which is absent at the terminal alkene adjacent to C-3[3].

Self-Validating Protocol for NMR Acquisition

Polyacetylenes like falcarindiol are notoriously unstable. The following step-by-step methodology incorporates a self-validating feedback loop to ensure sample integrity during NMR acquisition.

Step 1: Sample Preparation (Light-Sensitive)
  • Action: Weigh 5–10 mg of purified falcarindiol into an amber glass vial to prevent UV-induced photopolymerization.

  • Solvent: Dissolve immediately in 0.6 mL of high-purity CDCl3 (100% atom D) stabilized with silver foil. Causality: Unstabilized CDCl3 can generate trace DCl over time, which rapidly catalyzes the degradation of the diyne system.

  • Transfer: Transfer the solution to a 5 mm NMR tube and flush the headspace with Argon before capping.

Step 2: Acquisition Parameters
  • ^1^H NMR: Acquire at 400 or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds. Number of scans (NS) = 16.

  • ^13^C NMR: Acquire at 100 or 125 MHz. Critical Adjustment: Set D1 to ≥ 3.0 seconds. Causality: The quaternary alkyne carbons (C4-C7) lack attached protons and rely on long-range dipole-dipole interactions for relaxation. A standard 1-second D1 will result in severe signal attenuation for these critical diagnostic peaks[3].

Step 3: Self-Validation & Integrity Check

Before proceeding with downstream biological assays, validate the structural integrity of the sample directly from the ^1^H NMR FID:

  • Phase and Baseline: Apply strict phase and baseline corrections.

  • Integration Anchor: Set the integration of the terminal methyl triplet (H-17 at 0.88 ppm) to exactly 3.00 .

  • Validation Gate: Check the integration of the H-2 vinyl proton (5.94 ppm). It must integrate to 1.00 ± 0.05 .

  • Polymerization Check: Inspect the baseline between 1.0 and 3.0 ppm.

    • Pass: Flat baseline with sharp multiplet peaks.

    • Fail: Broad, unresolved "humps" indicate that the diyne system has begun to polymerize. The sample must be discarded or re-purified via flash chromatography.

Workflow Visualization

Workflow N1 Extraction & Isolation (Dark Conditions, <30°C) N2 Sample Preparation (5-10 mg in 0.6 mL CDCl3) N1->N2 Purified Falcarindiol N3 NMR Acquisition (1H: D1=2s | 13C: D1=3s) N2->N3 Transfer to NMR Tube N4 Data Processing (Phase & Baseline Correction) N3->N4 FID Data N5 Self-Validation (Integration Ratio Check) N4->N5 Processed Spectra N5->N1 Fails (Degradation)

Experimental workflow for the isolation, acquisition, and validation of falcarindiol NMR data.

References

1.[4] 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2 | CID 6436239 - PubChem Source: nih.gov URL:[Link]

2.[5] Components of Rhizome Extract of Cnidium officinale Makino and Their In vitro Biological Effects Source: mdpi.com URL:[Link]

3.[2] Polyacetylenes from Notopterygium incisum–New Selective Partial Agonists of Peroxisome Proliferator-Activated Receptor-Gamma | PLOS One Source: plos.org URL:[Link]

5.[1] SEASONAL AND TISSUE VARIATION OF FALCARINDIOL, AN ANTIMYCOBACTERIAL CONSTITUENT OF THE CANADIAN MEDICINAL PLANT HERACLEUM MAXIMU Source: unb.ca URL:[Link]

Sources

Method

Application Note &amp; Protocols: Utilizing Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) in Mammalian Cell Culture Assays

Abstract Heptadeca-1,9-dien-4,6-diyne-3,8-diol, a bioactive polyacetylene commonly known as Falcarindiol (FAD) or Panaxynol (PA), is a natural product isolated from various plants, including those from the carrot family...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, a bioactive polyacetylene commonly known as Falcarindiol (FAD) or Panaxynol (PA), is a natural product isolated from various plants, including those from the carrot family (Apiaceae) and ginseng (Panax sp.).[1][2] This lipophilic compound has garnered significant attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and cytotoxic properties.[1][3][4] Published research demonstrates its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in various cancer cell lines, making it a compound of interest for drug development and fundamental research.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the effective use of Falcarindiol in standard mammalian cell culture assays, focusing on the assessment of cytotoxicity, apoptosis, and cell cycle distribution.

Introduction: The Scientific Rationale

Falcarindiol is a C17 polyacetylenic oxylipin that has been shown to exert its biological effects through multiple mechanisms.[4][8] In cancer cells, it has been reported to induce apoptosis (programmed cell death) through pathways involving endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[1][6][9] Furthermore, studies have demonstrated its capacity to cause cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[6][7][10] The specific cellular response to Falcarindiol can be dose-dependent and cell-type specific, highlighting the importance of empirical determination of optimal working concentrations.[8][11][12]

This document serves as a practical guide for researchers, outlining the necessary steps from initial compound handling to the execution and interpretation of three fundamental assays:

  • MTT Assay: To quantify dose-dependent cytotoxicity and determine the IC50 (half-maximal inhibitory concentration).

  • Annexin V/PI Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, elucidating the mechanism of cell death.

  • Propidium Iodide (PI) Staining for Cell Cycle Analysis: To determine the effect of the compound on cell cycle progression.

Compound Handling and Preparation

2.1. Product Information

PropertyValueSource
Chemical Name Heptadeca-1,9-dien-4,6-diyne-3,8-diolPubChem[2]
Synonyms Falcarindiol (FAD), Panaxynol (PA)MedChemExpress,[13] PubChem[2]
Molecular Formula C17H24O2PubChem[2]
Molecular Weight 260.37 g/mol PubChem
Appearance Varies (typically a solid or oil)N/A
Solubility Soluble in DMSO, Ethanol, Methanol. Sparingly soluble in aqueous solutions.N/A

2.2. Safety and Handling

While comprehensive toxicity data is limited, Falcarindiol is known to be cytotoxic.[8][11] Standard laboratory safety precautions should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a chemical fume hood to avoid inhalation of dust or aerosols.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

2.3. Protocol for Stock Solution Preparation

The hydrophobicity of Falcarindiol necessitates the use of an organic solvent for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture media at low final concentrations.

Protocol:

  • Solvent Selection: Use sterile, cell culture-grade DMSO.

  • Calculation: To prepare a 10 mM stock solution, dissolve 2.60 mg of Falcarindiol (MW 260.37) in 1 mL of DMSO. Adjust calculations based on the actual amount of compound.

  • Dissolution: Add the DMSO directly to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light, to maintain stability. Avoid repeated freeze-thaw cycles.

Causality Note: Aliquoting is critical to prevent degradation of the compound from multiple freeze-thaw cycles and to minimize the risk of contamination of the entire stock.

Application 1: Assessing Cytotoxicity with the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[14]

3.1. Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of Falcarindiol from your stock solution in complete culture medium. A typical starting range might be 1 µM to 100 µM.[7][13]

    • Important: Prepare a vehicle control containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of Falcarindiol or the vehicle control.

    • Include "medium only" wells for background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[14]

    • Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[16][17]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[17][18]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

3.2. Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50: Plot Percent Viability versus Log[Falcarindiol Concentration] and use non-linear regression (dose-response curve) to calculate the IC50 value.

Example Data Table:

Falcarindiol (µM)Corrected Absorbance (OD 570nm)% Viability
0 (Vehicle)0.850100%
10.81595.9%
50.68080.0%
100.43551.2%
250.21024.7%
500.09511.2%
1000.0505.9%

Trustworthiness Note: The inclusion of a vehicle control is essential to ensure that any observed cytotoxicity is due to the compound itself and not the solvent (DMSO). The IC50 value provides a reliable, quantitative measure of the compound's potency.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_read Phase 4: Readout Seed Seed Cells in 96-well Plate Incubate24h Incubate 24h (Attachment) Seed->Incubate24h Treat Add Falcarindiol (or Vehicle) Incubate24h->Treat IncubateXh Incubate 24-72h (Treatment Period) Treat->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 4h (Formazan Formation) AddMTT->Incubate4h Solubilize Add Solubilizer (e.g., DMSO) Incubate4h->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Application 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between different stages of cell death.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]

4.1. Detailed Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Falcarindiol at concentrations around the predetermined IC50 value for an appropriate time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Harvesting:

    • Collect the culture supernatant, which contains floating (potentially apoptotic) cells.[19]

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic method (e.g., Trypsin-EDTA, followed by neutralization with complete medium).

    • Combine the detached cells with their corresponding supernatant. This step is crucial to ensure all cell populations are analyzed.

  • Cell Washing: Centrifuge the combined cell suspension (e.g., at 300 x g for 5 minutes).[22] Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[23]

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorophore) and 5 µL of PI solution (e.g., 50 µg/mL).[22]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[21][23]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[23] Keep samples on ice and protected from light until analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer promptly (ideally within 1 hour).

4.2. Data Analysis and Interpretation

The results are typically displayed as a two-color dot plot, separating the cell population into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[23]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[23]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An increase in the percentage of cells in the lower-right and upper-right quadrants in Falcarindiol-treated samples compared to the vehicle control indicates the induction of apoptosis.

AnnexinV_Principle Viable Viable StainViable StainViable Viable->StainViable EarlyApop EarlyApop StainEarly StainEarly EarlyApop->StainEarly LateApop LateApop StainLate StainLate LateApop->StainLate

Caption: Principle of differentiating cell states with Annexin V/PI staining.

Application 3: Cell Cycle Analysis by PI Staining

This method quantifies the DNA content within a population of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[24] Falcarindiol has been shown to induce cell cycle arrest, which can be quantified using this technique.[6][10]

5.1. Detailed Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Falcarindiol and a vehicle control as described for the apoptosis assay.

  • Cell Harvesting: Collect both floating and adherent cells as described in section 4.1. It is critical to obtain a single-cell suspension.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[25][26][27]

    • Incubate on ice for at least 30 minutes, or store at -20°C for several weeks.[25][27]

  • Staining:

    • Centrifuge the fixed cells (a higher speed may be needed for ethanol-fixed cells) and discard the ethanol.[25][27]

    • Wash the cell pellet twice with PBS to remove residual ethanol.

    • Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[25]

    • Causality Note: RNase A is essential because PI can also bind to double-stranded RNA. RNase treatment ensures that the fluorescent signal is specific to DNA content.[24][27][28]

  • Incubation: Incubate for 30 minutes at room temperature or 4°C overnight, protected from light.[26][27]

  • Data Acquisition: Analyze the samples by flow cytometry. Acquire data for at least 10,000 single cells per sample.

5.2. Data Analysis and Interpretation

The data is displayed as a histogram of fluorescence intensity.

  • The first peak represents cells in the G0/G1 phase (2N DNA content).

  • The area between the peaks represents cells in the S phase (synthesizing DNA).

  • The second peak represents cells in the G2/M phase (4N DNA content).

Software analysis (e.g., ModFit LT™) is used to deconvolute the histogram and quantify the percentage of cells in each phase. An accumulation of cells in a specific phase in treated samples compared to the control indicates cell cycle arrest. For instance, an increase in the G0/G1 peak suggests a G1 arrest.[6][10]

CellCycle_Workflow Harvest Harvest Cells (Adherent + Floating) WashPBS Wash with PBS Harvest->WashPBS Fix Fix in Cold 70% Ethanol WashPBS->Fix WashPostFix Wash to Remove Ethanol Fix->WashPostFix Stain Stain with PI and RNase A WashPostFix->Stain Incubate Incubate in Dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze Model Model Histogram (G1, S, G2/M) Analyze->Model

Caption: General workflow for cell cycle analysis using PI staining.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal in MTT Assay Cell density too low; Insufficient incubation time; Compound is cytostatic, not cytotoxic.Optimize cell seeding density; Extend incubation time; Complement with a direct cell counting method (e.g., Trypan Blue).
High Background in Annexin V Assay Mechanical stress during harvesting; Over-trypsinization.Use a non-enzymatic cell dissociation buffer; Minimize centrifugation speed/time; Ensure all buffers are cold.
Broad Peaks in Cell Cycle Histogram Cell clumping; Inconsistent fixation.Ensure single-cell suspension before fixation; Add ethanol dropwise while vortexing; Use cell strainer before analysis.
Compound Precipitation in Media Concentration exceeds solubility limit.Do not exceed a final DMSO concentration of 0.5% (typically <0.1% is preferred); Prepare dilutions fresh before use.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Protocol. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Massachusetts Chan Medical School. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Singh, N., et al. (2011). Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. Journal of Visualized Experiments, (50), 2597.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • McDonald, S. J., et al. (2023). Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice. American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(4), G318-G333.
  • ResearchGate. (n.d.). Falcarindiol induces ER stress-mediated apoptotic cell death via intracellular Ca²⁺ release. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Parida, B., et al. (2026). Falcarindiol induces apoptosis, ROS accumulation, and cell cycle arrest via EGFR/mTOR pathway modulation: an integrated in silico and in vitro study in cervical cancer. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 34(1), 7.
  • Tashkandi, H. S. (2021).
  • Li, Y., et al. (2024). Panaxynol from dietary sources modulates ferroptosis through ceRNA networks in synovium: a novel strategy for alleviating rheumatoid arthritis through functional food intervention. Food & Function, 15(2), 1163-1179.
  • Lee, H., et al. (2024). A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer. International Journal of Molecular Sciences, 25(24), 13583.
  • American Physiological Society. (2023). Exploring the use of panaxynol from American ginseng to combat intestinal inflammation and colon cancer. Retrieved from [Link]

  • Teng, C. M., et al. (1989). Antiplatelet Actions of Panaxynol and Ginsenosides Isolated From Ginseng. Thrombosis and Haemostasis, 61(1), 10-14.
  • Al-Lawati, H., et al. (2023). Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. Molecules, 28(6), 2555.
  • Kim, J. H., et al. (2022). Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas. The American Journal of Chinese Medicine, 50(1), 295-311.
  • Gao, J., et al. (2015). Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation. Food and Chemical Toxicology, 85, 125-132.
  • Wang, Y., et al. (2017). Autophagy contributes to falcarindiol-induced cell death in breast cancer cells with enhanced endoplasmic reticulum stress. PLoS One, 12(4), e0176341.
  • Hansen, M., et al. (2020). Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models. Frontiers in Pharmacology, 11, 1184.
  • The Japanese Society of Toxicology. (2024). Effect of falcarindiol on hydrogen sulfide-induced cytotoxicity in PC12 cells. Retrieved from [Link]

  • Ogawa, K., et al. (2009). Indoleacetic acid falcarindiol ester induces granulocytic differentiation of the human leukemia cell line HL-60. Bioscience, Biotechnology, and Biochemistry, 73(1), 173-178.
  • ResearchGate. (n.d.). Cell cycle analysis of MCF-7 cells with treatment of falcarindiol. Retrieved from [Link]

  • Frontiers. (2020). Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models. Retrieved from [Link]

  • Purup, S., et al. (2009). Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry, 57(18), 8290-8296.
  • Tanaka, T., et al. (2025). Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6436239, 1,9-Heptadecadiene-4,6-diyne-3,8-diol. Retrieved from [Link]

  • Kobaek-Larsen, M., et al. (2019).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3322, Heptadeca-1,9-dien-4,6-diyn-3-ol. Retrieved from [Link]

  • ResearchGate. (2020). What is the protocol for preparing MTT reagent (M6494 - Invitrogen)?. Retrieved from [Link]

  • ResearchGate. (n.d.). 3D configuration of (S, Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol and Phytol. Retrieved from [Link]

  • Chemsrc. (2025). Heptadeca-1,8-diene-4,6-diyne-3,10-diol. Retrieved from [Link]

  • Ahn, B. Z., et al. (1988). [Heptadeca-1, 8t-dien-4, 6-diyne-3, 10-diol, a substance cytotoxic to L1210 cells from Korean ginseng roots]. Planta Medica, 54(2), 183.

Sources

Application

Application Note: Elucidating the Structure of Heptadeca-1,9-dien-4,6-diyne-3,8-diol through Mass Spectrometry Fragmentation Analysis

Abstract This application note provides a detailed guide for the analysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene, using mass spectrometry. We will explore the predictable fragmentat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the analysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene, using mass spectrometry. We will explore the predictable fragmentation patterns of this long-chain diol, which incorporates multiple functional groups including hydroxyl, alkene, and alkyne moieties. A comprehensive, step-by-step protocol for sample preparation and analysis is presented, alongside a detailed interpretation of the expected mass spectrum. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are utilizing mass spectrometry for structural elucidation.

Introduction

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, also known as Falcarindiol, is a polyacetylene found in various plant species, including those from the Apiaceae and Araliaceae families.[1][2] These compounds have garnered significant interest due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.[3] Accurate structural characterization is paramount for understanding their mechanism of action and for potential therapeutic development.

Mass spectrometry is a powerful analytical technique for the structural elucidation of organic molecules.[4] By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, a detailed "fingerprint" of the compound can be obtained. The fragmentation pattern is highly dependent on the molecule's structure and the functional groups present.[5][6] This application note will detail the expected fragmentation pathways for heptadeca-1,9-dien-4,6-diyne-3,8-diol, providing a roadmap for its identification and characterization.

Predicted Fragmentation Pathways

The structure of heptadeca-1,9-dien-4,6-diyne-3,8-diol (C₁₇H₂₄O₂, Molecular Weight: 260.37 g/mol ) presents several key features that will dictate its fragmentation in a mass spectrometer: two hydroxyl groups, two double bonds, and two triple bonds within a seventeen-carbon chain.[1][7] The primary fragmentation mechanisms for alcohols are α-cleavage and dehydration (loss of water).[8][9] For unsaturated systems like alkenes, allylic cleavage is a common fragmentation pathway.[10]

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 260. This molecular ion is often unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions.[11]

The proposed fragmentation cascade is illustrated in the diagram below:

Fragmentation_Pathway M Heptadeca-1,9-dien-4,6-diyne-3,8-diol (M) m/z = 260 M_ion Molecular Ion (M⁺˙) m/z = 260 M->M_ion Ionization frag_a Loss of H₂O [M-18]⁺˙ m/z = 242 M_ion->frag_a - H₂O frag_b α-Cleavage at C3-C4 [C₁₄H₁₉O]⁺ m/z = 203 M_ion->frag_b - C₃H₅O• frag_c α-Cleavage at C8-C9 [C₁₀H₁₃O]⁺ m/z = 149 M_ion->frag_c - C₇H₁₁O• frag_d Allylic Cleavage at C2-C3 [C₁₅H₂₁O₂]⁺ m/z = 233 M_ion->frag_d - C₂H₃• frag_e Allylic Cleavage at C10-C11 [C₁₁H₁₅O₂]⁺ m/z = 179 M_ion->frag_e - C₆H₉• frag_f Loss of C₂H₃ (vinyl group) from frag_b m/z = 176 frag_b->frag_f - C₂H₃•

Figure 1: Proposed mass spectrometry fragmentation pathway for heptadeca-1,9-dien-4,6-diyne-3,8-diol.

Key Fragmentation Events:

  • Dehydration (Loss of H₂O): The presence of two hydroxyl groups makes the loss of one or two water molecules a highly probable event. The initial loss of water from the molecular ion would result in a fragment at m/z 242. A subsequent loss of a second water molecule could lead to a fragment at m/z 224.[8][9]

  • α-Cleavage: This is a characteristic fragmentation for alcohols, involving the cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[8][9]

    • Cleavage at the C3-C4 bond: This would result in the loss of a C₃H₅O radical, leading to a fragment ion at m/z 203.

    • Cleavage at the C8-C9 bond: This would lead to the loss of a C₇H₁₁O radical, producing a fragment at m/z 149.

  • Allylic Cleavage: The double bonds at the C1 and C9 positions create allylic carbons at C3 and C8, respectively. Cleavage at these positions is favorable due to the formation of a resonance-stabilized cation.[10]

    • Cleavage at the C2-C3 bond: This would result in the loss of a vinyl radical (C₂H₃•) and the formation of a cation at m/z 233.

    • Cleavage at the C10-C11 bond: This would result in the loss of a hexenyl radical (C₆H₉•) and the formation of a cation at m/z 179.

Experimental Protocol

This protocol outlines the general steps for acquiring the mass spectrum of heptadeca-1,9-dien-4,6-diyne-3,8-diol. Instrument parameters may need to be optimized for specific systems.

3.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of purified heptadeca-1,9-dien-4,6-diyne-3,8-diol in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL using the same solvent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Mass Spectrometry Analysis

The following parameters are recommended for a standard electron ionization (EI) mass spectrometer, often coupled with a Gas Chromatography (GC) system for sample introduction.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Prepare 1 mg/mL Stock Solution prep2 Dilute to 10-100 µg/mL Working Solution prep1->prep2 prep3 Filter with 0.22 µm Syringe Filter prep2->prep3 gc GC Injection prep3->gc Introduce Sample ms MS Acquisition (EI) gc->ms data Data Analysis ms->data

Figure 2: General experimental workflow for the GC-MS analysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol.

GC-MS Parameters:

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[11]
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s

Data Interpretation: Summary of Expected Key Ions

The following table summarizes the key fragment ions expected in the mass spectrum of heptadeca-1,9-dien-4,6-diyne-3,8-diol. The relative abundance of these ions will depend on the specific instrument conditions and the stability of the fragment ions.

m/zProposed FormulaProposed Structure/Origin
260[C₁₇H₂₄O₂]⁺˙Molecular Ion (M⁺˙)
242[C₁₇H₂₂O]⁺˙[M - H₂O]⁺˙
233[C₁₅H₂₁O₂]⁺[M - C₂H₃]⁺ (Allylic cleavage)
203[C₁₄H₁₉O]⁺[M - C₃H₅O]⁺ (α-cleavage)
179[C₁₁H₁₅O₂]⁺[M - C₆H₉]⁺ (Allylic cleavage)
149[C₁₀H₁₃O]⁺[M - C₇H₁₁O]⁺ (α-cleavage)

Conclusion

The fragmentation pattern of heptadeca-1,9-dien-4,6-diyne-3,8-diol in mass spectrometry is governed by the presence of its multiple functional groups. The predictable losses of water, as well as α- and allylic cleavages, provide a wealth of structural information. By following the detailed protocol and utilizing the interpretation guide provided in this application note, researchers can confidently identify and characterize this important natural product. The presented workflow and fragmentation analysis serve as a valuable tool for natural product chemists and drug development professionals in their structural elucidation endeavors.

References

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010. [Link]

  • Mass spectrometric analysis of long-chain esters of diols. Lipids, 10(11), 704-711. [Link]

  • Elucidation of the double-bond position of long-chain unsaturated fatty acids by multiple-stage linear ion-trap mass spectrometry with electrospray ionization. Journal of the American Society for Mass Spectrometry, 19(11), 1733-1742. [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol. PubChem. [Link]

  • Analysis of polyacetylenes. ResearchGate. [Link]

  • Mechanisms of mass spectrometric fragmentations: X-Interaction between remote or-groups in decalin-1,5-diols and their dimethyl ethers. Organic Mass Spectrometry, 7(2), 151-153. [Link]

  • Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols derived from HBI alkene oxidation. Rapid Communications in Mass Spectrometry, 28(17), 1857-1866. [Link]

  • Patterns of Polyacetylene Production. II. Structural Studies with Some Ten-Carbon Polyacetylenes from Clitocybe Species, Using Nuclear Magnetic Resonance and Mass Spectra. The Journal of Organic Chemistry. [Link]

  • Mass spectra of diols (upper panels) and diol–Aun complexes (lower panels). ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 382-401. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida. Fitoterapia, 80(4), 218-223. [Link]

  • Mechanism for the elimination of aromatic molecules from polyenes in tandem mass spectrometry. ResearchGate. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Four new polyacetylenes from the roots of Saposhnikovia divaricata. Natural Product Research, 35(1), 114-120. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol. LookChem. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Anti-Adipogenic Polyacetylene Glycosides from the Florets of Safflower (Carthamus tinctorius). Biomedicines, 9(2), 113. [Link]

  • Video: Mass Spectrometry: Alkene Fragmentation. JoVE. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. [Link]

  • (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol. NIST WebBook. [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Transactions, 24(1), 2. [Link]

  • 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 30(4), 597-654. [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol, (3S,8S,9Z)-. PlantaeDB. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Heptadeca-1,9-dien-4,6-diyn-3-ol. PubChem. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) in Blood Plasma

Introduction & Clinical Relevance Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae family (e.g., carrots, celery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae family (e.g., carrots, celery, and parsnips)[1]. In recent years, it has garnered significant attention in drug development and nutritional pharmacology due to its potent anti-neoplastic properties and its ability to modulate inflammatory responses via COX-2 inhibition ()[1].

Accurate pharmacokinetic profiling of falcarindiol in human plasma requires a highly sensitive and selective analytical method. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol optimized for the absolute quantification of falcarindiol in blood plasma, designed specifically for researchers and drug development professionals.

Scientific Principles & Causality (E-E-A-T)

Developing a self-validating LC-MS/MS method for falcarindiol requires specific mechanistic considerations regarding its chemical structure (LogP ~2.82)[2] and ionization behavior.

  • Extraction Strategy (Causality): Falcarindiol is highly lipophilic and electrically neutral. Simple protein precipitation (PPT) using cold acetonitrile (ACN) is selected over Liquid-Liquid Extraction (LLE). PPT effectively denatures matrix proteins while ensuring complete solubilization of the lipophilic analyte into the organic phase, minimizing recovery losses and workflow complexity ()[3].

  • Ionization and Fragmentation Strategy (Causality): In positive electrospray ionization (ESI+), falcarindiol predominantly forms highly stable sodium adducts ([M+Na]⁺ at m/z 283.2) that resist fragmentation, resulting in poor MS/MS sensitivity. Conversely, negative electrospray ionization (ESI-) yields a stable deprotonated precursor ion ([M-H]⁻ at m/z 259.2). Upon collision-induced dissociation (CID), this precursor undergoes predictable and specific homolytic cleavages: C3-C4 bond cleavage yields the primary quantifier ion at m/z 203.1, and C7-C8 bond cleavage yields the qualifier ion at m/z 107.0 ()[4].

  • Self-Validating System: The protocol mandates the incorporation of a stable isotope-labeled internal standard (SIL-IS) or a closely related structural analog (e.g., falcarinol) spiked directly into the raw plasma prior to extraction. This ensures that any variability in matrix effects, ion suppression, or extraction recovery is mathematically normalized, creating a self-validating quantitative assay.

Materials and Reagents

  • Analytical Standards: Falcarindiol (Purity ≥98%), Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Ammonium Acetate (5 mM, LC-MS grade).

  • Matrix: Blank human blood plasma (K2EDTA).

Experimental Protocols

Preparation of Calibration Standards
  • Prepare a primary stock solution of falcarindiol in 100% ACN at a concentration of 1 mg/mL.

  • Dilute the stock solution with 50% ACN in water to create working solutions ranging from 1 ng/mL to 1000 ng/mL.

  • Spike working solutions into blank plasma to generate matrix-matched calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

Plasma Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of the plasma sample (or matrix-matched calibration standard) into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 50 ng/mL) and vortex briefly to integrate the IS with the matrix.

  • Precipitation: Add 400 µL of ice-cold ACN to the sample to immediately precipitate plasma proteins.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte partition into the organic phase.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Evaporation: Transfer 400 µL of the clear supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% ACN in water. Vortex for 1 minute and place in the autosampler for LC-MS/MS analysis.

Data Presentation & LC-MS/MS Conditions

Liquid Chromatography Parameters
  • Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (promotes deprotonation in negative mode).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 90 10 0.4
1.0 90 10 0.4
4.0 10 90 0.4
5.5 10 90 0.4
5.6 90 10 0.4

| 7.0 | 90 | 10 | 0.4 |

Mass Spectrometry Parameters
  • Ionization Mode: Negative ESI (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

Table 2: MRM Transitions and Collision Energies for Falcarindiol

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Falcarindiol 259.2 203.1 18 Quantifier (C3-C4 cleavage)

| Falcarindiol | 259.2 | 107.0 | 25 | Qualifier (C7-C8 cleavage) |

Mandatory Visualizations

Workflow A 1. Aliquot 100 µL Plasma + 10 µL Internal Standard B 2. Protein Precipitation Add 400 µL Cold Acetonitrile A->B C 3. Vortex (2 min) & Centrifuge (14,000 x g, 10 min) B->C D 4. Supernatant Collection & Evaporate to Dryness (N2 gas) C->D E 5. Reconstitution 100 µL 50% ACN in Water D->E F 6. LC-MS/MS Analysis (Negative ESI, MRM Mode) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS workflow for falcarindiol in plasma.

Fragmentation Precursor Falcarindiol [M-H]- m/z 259.2 Path1 C3-C4 Cleavage Precursor->Path1 Path2 C7-C8 Cleavage Precursor->Path2 Quant Quantifier Ion m/z 203.1 Path1->Quant Qual Qualifier Ion m/z 107.0 Path2->Qual

Figure 2: MS/MS fragmentation pathways of falcarindiol in negative ESI mode.

References

  • Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry. Rapid Communications in Mass Spectrometry. URL:[Link]

  • Quantification of the anti-neoplastic polyacetylene falcarinol from carrots in human serum by LC-MS/MS. Journal of Chromatography B. URL:[Link]

  • Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention. Nutrients. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Extraction and Stabilization of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol). This C17-polyacetylene is highly valued for its bioactivity, but its conjugated structure makes it notoriously difficult to isolate without inducing artifactual degradation. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your extracts.

Mechanistic Insights: The Photochemistry of Polyacetylenes

To successfully extract falcarindiol, you must first understand why it degrades. Falcarindiol features a highly electron-rich conjugated system consisting of dual double bonds (C1/2 and C9/10) paired with two triple carbon-carbon bonds (C4/5 and C6/7) 1.

This extended π -electron system acts as a potent chromophore. When exposed to ambient UV or visible light, the π -electrons are excited to higher energy states, making the molecule highly susceptible to radical formation, photo-oxidation, and cis-trans isomerization. Preserving the native (3R,8S,9Z) configuration is critical because artifactual degradation neutralizes its biological efficacy—specifically its ability to activate the Keap1-Nrf2 antioxidant pathway and inhibit cyclooxygenase-2 (COX-2) 1.

Keap1_Nrf2 Falcarindiol Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Keap1 Keap1 (Sensor) Falcarindiol->Keap1 Alkylates/Inhibits Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds PhaseII Phase II Detoxifying Enzymes (GSTs, NQO1) ARE->PhaseII Up-regulates

Falcarindiol-mediated activation of the Keap1-Nrf2 signaling pathway.

Troubleshooting Guide & FAQs

Q1: My falcarindiol yield drops significantly when scaling up the extraction. What is causing this? A1: Extended extraction times in ambient light and temperature are the primary culprits. Polyacetylenes undergo rapid light-induced degradation 2. When scaling up, the increased processing time exposes the extract to more photons and dissolved oxygen. Solution: Transition to an Ultrasonic Liquid Processing (ULP) method. ULP reduces extraction time from 24 hours (traditional stirring) to under 120 seconds, drastically limiting light exposure while maintaining high recovery rates 3.

Q2: How do I verify if my extract has undergone photo-oxidation? A2: A self-validating protocol requires analytical confirmation. Photo-oxidation alters the conjugated diyne system, which can be detected via UV-spectral fingerprinting and RP-HPLC-PAD 4. Native falcarindiol exhibits sharp, characteristic UV absorption peaks. If oxidation has occurred, you will observe peak broadening, shifts in λmax​ , or the appearance of oxidized derivatives (e.g., falcarinon). Regular monitoring via HPLC and NMR (every 3 weeks for stored samples) is mandatory 5.

Q3: Does the choice of extraction solvent impact light stability? A3: Yes. Solvents that readily dissolve oxygen can accelerate photo-oxidation. Ethyl acetate (EtOAc) is the field-proven standard for extracting falcarindiol. It provides excellent solubility for lipophilic polyacetylenes while allowing for low-temperature extraction (5 °C) and efficient in vacuo evaporation at 25 °C, preventing thermal degradation 4.

Standard Operating Procedure (SOP): Dim-Light Extraction Workflow

To ensure a self-validating and robust system, this protocol incorporates built-in light mitigation, enzymatic suppression, and rapid processing.

Step-by-Step Methodology:

  • Sample Preparation (Enzyme Suppression): Lyophilize the plant material (e.g., Daucus carota roots) prior to extraction. Removing water halts endogenous oxidases and hydrolases that mediate enzymatic degradation 3. Homogenize 1.00 g of the lyophilized sample.

  • Solvent Addition: In a strict dim-light environment (ambient light < 50 lux), add 5 mL of pre-chilled (5 °C) Ethyl Acetate (EtOAc) to the sample 5.

  • Ultrasonic Liquid Processing (ULP): Subject the mixture to ULP for 60 seconds. Cavitation rapidly disrupts cell walls, accelerating mass transfer and narrowing the window for photon exposure 3.

  • Filtration & Drying: Filter the extract through a Munktell filter paper (grade 3W) over 15 g of anhydrous Na₂SO₄ to remove any residual water that could cause downstream hydrolysis 4.

  • Solvent Evaporation: Evaporate the dried extract in vacuo at a maximum temperature of 25 °C. Critical: This step must be performed in dim light to prevent photo-isomerization during concentration 4.

  • Reconstitution & Validation: Dissolve the residue in absolute EtOH, filter through a 0.45 μm Nylon filter, and immediately analyze an aliquot via RP-HPLC-PAD to validate structural integrity. Store the remaining volume in amber glass vials at -80 °C under a nitrogen headspace.

Workflow Start Lyophilized Plant Material (1.0 g) Solvent Add 5 mL EtOAc (Dim Light, 5°C) Start->Solvent ULP Ultrasonic Liquid Processing (60 seconds) Solvent->ULP FilterFilter FilterFilter ULP->FilterFilter Filter Filter over Na2SO4 (Remove H2O) Evaporate In Vacuo Evaporation (25°C, Dim Light) Store Reconstitute in EtOH & Store at -80°C Evaporate->Store FilterFilter->Evaporate

Optimimized dim-light extraction workflow for falcarindiol preservation.

Quantitative Data: Extraction Method Comparisons

The following table synthesizes the impact of various extraction methodologies on falcarindiol recovery and degradation. This data clearly demonstrates the causality between processing time, light exposure, and final yield 3, 5.

Extraction MethodLight ConditionTemp (°C)Extraction TimeRecovery / YieldDegradation Risk
Traditional Stirring Ambient20 - 2524 hoursModerate (~70%)High (Photo-oxidation)
Traditional Stirring Dark524 hoursGood (~85%)Low
Pressurized Liquid Dim Light4015 minsGood (~88%)Moderate (Thermal)
Ultrasonic (ULP) Dim Light5 - 2060 secondsExcellent (93%)Very Low

References

  • The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.)
  • Bioactivity of falcarinol and the influence of processing and storage on its content in carrots (Daucus carota L)
  • Comparison of Polyacetylene Content in Organically and Conventionally Grown Carrots Using a Fast Ultrasonic Liquid Extraction Method Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation Source: PMC / NIH URL
  • Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation Source: Semantic Scholar URL

Sources

Optimization

improving isolation yield of heptadeca-1,9-dien-4,6-diyne-3,8-diol in column chromatography

Introduction Heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene also known as Falcarindiol, is a molecule of significant interest in drug development and natural products research.[1][2] Its purif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene also known as Falcarindiol, is a molecule of significant interest in drug development and natural products research.[1][2] Its purification, however, presents a considerable challenge for many researchers. The conjugated diyne and diene functionalities render the molecule susceptible to degradation under various conditions, including exposure to heat, light, and acidic environments. Consequently, substantial product loss during column chromatography is a frequent and frustrating issue.

This guide provides a comprehensive, experience-driven approach to troubleshooting and optimizing the purification of this sensitive compound. We will move beyond generic protocols to explain the causal factors behind common purification failures and provide robust, field-tested solutions to enhance both yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of heptadeca-1,9-dien-4,6-diyne-3,8-diol consistently low after silica gel column chromatography?

A1: The low yield is most often due to the inherent instability of the polyacetylene structure. Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation, polymerization, or isomerization of the sensitive diyne and alcohol functionalities within your target molecule.[3] Prolonged contact time during slow, gravity-fed chromatography exacerbates this issue.

Q2: What is the most critical first step to improve my yield?

A2: Reduce the compound's contact time with the stationary phase. The single most effective change is switching from traditional gravity chromatography to flash chromatography.[4][5] By applying positive pressure, the elution time is drastically reduced from hours to minutes, minimizing the window for on-column degradation.[4] This technique is highly recommended for purifying sensitive compounds.[4][6]

Q3: How should I choose a solvent system for separating this diol?

A3: The key is to find a solvent system that provides good separation (ΔRf > 0.2 on TLC) while keeping the polarity as low as possible to ensure timely elution. Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a moderately polar molecule due to its two hydroxyl groups, but it also has a long C17 hydrocarbon backbone.[1][7] Start with a non-polar solvent like n-hexane or petroleum ether and gradually increase the polarity with ethyl acetate or diethyl ether.[6] A typical starting point for TLC analysis would be a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

Q4: Are there alternatives to standard silica gel?

A4: Yes. If degradation remains a problem even with flash chromatography, consider using a less acidic or neutral stationary phase. Options include:

  • Neutral Alumina: This can be a good alternative, but be aware that it may present its own activity issues.

  • Reversed-Phase Silica (C18): This is suitable for purifying highly polar compounds and uses polar mobile phases (like methanol/water or acetonitrile/water), which may offer a different selectivity profile.[8] Given the compound's significant non-polar character (XLogP3 of 4.4), reversed-phase could be a very effective option.[1][7]

  • Deactivated Silica Gel: You can neutralize the acidic sites on standard silica gel yourself. This is a cost-effective and highly effective solution, which we detail in the troubleshooting guide below.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental problems in a question-and-answer format, providing both the rationale and the solution.

Problem 1: I see streaking on my TLC plate and suspect on-column degradation.

Question: My TLC analysis of the crude material looks clean, but after the column, I get multiple spots and a low yield of the desired product. What is causing this, and how do I fix it?

Causality & Solution: This is a classic sign of compound degradation on the acidic stationary phase. The silanol groups on silica gel are the primary culprits.

Solution Pathway:

  • Neutralize the System: The most direct solution is to add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase.[9] Start with 0.1-0.5% (v/v) Et₃N in your solvent system. The triethylamine will preferentially bind to the acidic silanol sites, effectively "deactivating" the silica gel and creating a more inert surface for your compound to travel through.

  • Pre-treat the Silica: For very sensitive compounds, you can create a slurry of your silica gel in the mobile phase containing triethylamine before packing the column. This ensures the entire stationary phase is neutralized before the introduction of your sample.[9]

  • Employ Flash Chromatography: As mentioned in the FAQs, minimizing the residence time on the column is crucial. A rapid elution via flash chromatography significantly reduces the opportunity for acid-catalyzed degradation.[4][6]

Problem 2: My target compound is co-eluting with a close-running impurity.

Question: I have an impurity that has a very similar Rf value to my product on TLC. How can I improve the resolution during column chromatography?

Causality & Solution: Poor separation is due to an unoptimized mobile phase. The goal is to fine-tune the solvent polarity to maximize the differential affinity of your compounds for the stationary phase.

Solution Pathway:

  • Systematic TLC Screening: Do not rely on a single solvent system. Test a range of solvent ratios and compositions. For this diol, explore the Hexane:Ethyl Acetate system thoroughly (e.g., 9:1, 8:2, 7:3). Also, try substituting ethyl acetate with other solvents like diethyl ether or dichloromethane to see if it alters the selectivity.

  • Implement Gradient Elution: A shallow gradient elution is far more powerful for separating close spots than an isocratic (single solvent mixture) elution.[10] A shallow gradient ensures that the polarity increases slowly, allowing more time and interaction for compounds with similar polarities to resolve. A well-designed gradient can dramatically increase separation efficiency.[10]

    A good rule of thumb for converting a TLC result to a flash chromatography gradient is to start the gradient with a solvent mixture that gives your target compound an Rf of ~0.1 and end with a mixture that gives an Rf of ~0.5.

Problem 3: My peaks are tailing, leading to broad fractions and cross-contamination.

Question: The collected fractions show significant overlap between my product and its neighbors, and the peaks on my analytical chromatogram are not sharp. Why is this happening?

Causality & Solution: Peak tailing is often caused by strong, non-ideal interactions between the polar hydroxyl groups of your diol and the active silanol sites on the silica gel. This causes some molecules to "stick" and elute slowly, creating a tail.

Solution Pathway:

  • Mobile Phase Modifier: As with degradation, adding a small amount of a competitive polar solvent or a base can solve this. Triethylamine (0.1-0.5%) will mask the acidic sites causing the strong interaction.[9] Alternatively, adding a small amount of methanol (0.5-1%) to the mobile phase can also help by competing for the active sites, though this will also increase the overall solvent strength.

  • Lower the Sample Load: Overloading the column is a common cause of peak tailing and poor separation.[5] For difficult separations, a higher ratio of silica gel to the sample is required. A typical ratio for flash chromatography is 50:1 to 100:1 (silica:crude material by weight).[8]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for addressing common issues in the purification of heptadeca-1,9-dien-4,6-diyne-3,8-diol.

TroubleshootingWorkflow start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node decision_node decision_node start Start: Low Yield / Purity check_tlc Analyze TLC of Crude vs. Post-Column Fractions start->check_tlc degradation Problem: On-Column Degradation check_tlc->degradation New Spots / Streaking? separation Problem: Poor Separation check_tlc->separation No New Spots, Just Overlap acid_cause Cause: Acidic Silica Surface degradation->acid_cause tailing_check tailing_check separation->tailing_check Are Peaks Tailing? resolution_issue Problem: Co-elution separation->resolution_issue No, Just Co-elution sol1 1. Use Flash Chromatography 2. Add 0.5% Et3N to Eluent 3. Switch to Neutral Stationary Phase acid_cause->sol1 Solution tailing_check->resolution_issue No tailing_yes Problem: Peak Tailing tailing_check->tailing_yes Yes solvent_cause Cause: Unoptimized Mobile Phase resolution_issue->solvent_cause interaction_cause Cause: Strong Silanol Interaction tailing_yes->interaction_cause sol2 1. Add 0.5% Et3N or 1% MeOH to Eluent 2. Reduce Sample Load (Increase Silica:Sample Ratio) interaction_cause->sol2 Solution sol3 1. Systematic TLC Screening (Vary Solvents & Ratios) 2. Implement a Shallow Gradient Elution solvent_cause->sol3 Solution

Caption: A decision-tree diagram for troubleshooting low yield and purity.

Optimized Protocol: Flash Chromatography of Heptadeca-1,9-dien-4,6-diyne-3,8-diol

This protocol assumes a starting crude extract from a plant source. All steps involving the purified compound should be performed with minimal exposure to direct light.

1. Preliminary TLC Analysis

  • Prepare several TLC plates.

  • Spot your crude material on each plate.

  • Develop the plates in a series of solvent systems to find the optimal conditions.

  • Goal: Find a solvent system where the target compound has an Rf value of approximately 0.2-0.35 and is well-separated from major impurities.

| Example TLC Screening Data | | :--- | :--- | | Mobile Phase (Hexane:EtOAc) | Target Compound Rf | Notes | | 9:1 | 0.15 | Good starting point for gradient. | | 8:2 | 0.30 | Good separation from polar impurities. | | 7:3 | 0.45 | Good separation from non-polar impurities. |

2. Column Preparation (Wet Slurry Packing)

  • Select a flash column of appropriate size. For 1g of crude material, a 40g silica cartridge is a good starting point.

  • Take silica gel (e.g., 40-63 µm particle size) and create a slurry in the initial, low-polarity mobile phase (e.g., Hexane:EtOAc 95:5).

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[9]

  • Equilibrate the packed column by passing 3-5 column volumes of the initial mobile phase through it.

3. Sample Preparation and Loading

  • Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane or the mobile phase itself).

  • Dry Loading (Recommended): Add a small amount of silica gel to your dissolved sample and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This method often results in sharper bands and better separation.

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Gently add a small layer of sand on top to prevent disturbance during solvent addition.

4. Gradient Elution and Fraction Collection

  • Begin elution with the low-polarity mobile phase.

  • Gradually increase the percentage of the more polar solvent according to your pre-planned gradient. An example gradient based on the TLC data above could be:

Time / Column Volumes (CV) % Hexane % Ethyl Acetate
0-2 CV955
2-12 CV95 -> 755 -> 25
12-15 CV7525
15-17 CV75 -> 025 -> 100
  • Collect fractions continuously in test tubes or vials. The fraction size should be small relative to the column volume to ensure good resolution.

  • Monitor the elution using TLC or a UV detector if available.

5. Post-Purification Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (<30°C).

  • Determine the final yield and confirm purity using analytical techniques such as HPLC, NMR, or MS.

Visualizing the Optimized Workflow

WorkflowDiagram step_node step_node input_node input_node output_node output_node A Crude Plant Extract B TLC Solvent System Optimization A->B C Prepare Sample (Dry Loading) B->C E Run Shallow Gradient Elution C->E D Pack Flash Column (Slurry Method) D->E F Collect & Analyze Fractions via TLC E->F G Combine Pure Fractions & Evaporate Solvent F->G H Pure Heptadeca-1,9-dien- 4,6-diyne-3,8-diol G->H

Caption: Optimized workflow for flash chromatography purification.

References
  • Analytical Chemistry. (2018). Delving into the Polar Lipidome by Optimized Chromatographic Separation, High-Resolution Mass Spectrometry, and Comprehensive Identification with Lipostar: Microalgae as Case Study. ACS Publications.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • LookChem. (n.d.). Heptadeca-1,9-dien-4,6-diyne-3,8-diol.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Longdom Publishing. (2023). Significant Impact for the Separation and Purification Process in the Flash Chromatography.
  • Biotage. (n.d.). Successful flash chromatography.
  • SciSpace. (2006). Processing of polyacetylene from aqueous nanoparticle dispersions.
  • OpenOChem Learn. (n.d.). Flash Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubChem. (n.d.). 1,9-Heptadecadiene-4,6-diyne-3,8-diol. National Center for Biotechnology Information.
  • Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures.
  • National Institutes of Health (NIH). (2023). Applications of Polyacetylene Derivatives in Gas and Liquid Separation. PMC.
  • Cheméo. (n.d.). Chemical Properties of (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol (CAS 81203-57-8).
  • Extraction and analysis of polar lipids. (n.d.).
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • PubChem. (n.d.). Heptadeca-1,9-dien-4,6-diyn-3-ol. National Center for Biotechnology Information.
  • Springer Protocols. (2012). Isolation of Natural Products by Low-Pressure Column Chromatography.
  • PlantaeDB. (2026). 1,9-Heptadecadiene-4,6-diyne-3,8-diol, (3S,8S,9Z)-.
  • PubMed. (n.d.). Isolation of natural products by low-pressure column chromatography.
  • ResearchGate. (n.d.). HPLC Analysis of Polyacetylenes | Request PDF.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • ResearchGate. (2014). Can anyone help me to improve the following method for purification of acetylene using H2SO4 and NaOH.

Sources

Troubleshooting

troubleshooting heptadeca-1,9-dien-4,6-diyne-3,8-diol stability issues in aqueous solutions

Welcome to the Technical Support Center for C17-polyacetylenic oxylipins. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involving heptadeca-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C17-polyacetylenic oxylipins. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain the reproducibility of assays involving heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol).

This compound is notoriously difficult to handle in aqueous buffers. To ensure the integrity of your experimental data, this guide deconstructs the chemical causality behind its instability and provides field-proven, self-validating protocols for your workflows.

Mechanistic Vulnerabilities: Why Does Degradation Occur?

The instability of heptadeca-1,9-dien-4,6-diyne-3,8-diol is an inherent consequence of its molecular architecture. The compound features a highly reactive conjugated diyne-diene system. When introduced to aqueous media, the C-3 position becomes a critical point of failure. The conjugated triple bonds highly stabilize any carbocation formed at the C-3 position, making the molecule exceptionally prone to nucleophilic substitution by water molecules[1].

Degradation_Pathway cluster_stressors Environmental Stressors in Aqueous Media Falcarindiol Heptadeca-1,9-dien-4,6-diyne-3,8-diol Aqueous Aqueous Solvent (H2O) Falcarindiol->Aqueous Exposure Light UV / Visible Light Falcarindiol->Light Exposure C3_Carbocation C-3 Carbocation Formation Aqueous->C3_Carbocation Nucleophilic Attack Photo_Isomer Photochemical Isomerization Light->Photo_Isomer Excites Conjugated System Heat Thermal Energy (>4°C) Heat->C3_Carbocation Accelerates Degradation Loss of Bioactivity C3_Carbocation->Degradation Photo_Isomer->Degradation

Mechanistic pathways of heptadeca-1,9-dien-4,6-diyne-3,8-diol degradation in aqueous solutions.

Diagnostic FAQs: Troubleshooting Assay Inconsistencies

Q: My compound degrades rapidly when transferred to an aqueous assay buffer. What is driving this? A: In an aqueous environment, water acts as a strong nucleophile. Because the conjugated diyne system stabilizes the C-3 carbocation, the molecule undergoes rapid nucleophilic substitution, leading to the irreversible degradation of the active pharmacophore[1]. Thermal energy further accelerates this process, which follows strict first-order degradation kinetics[2]. Causality-driven solution: Never store the compound in water; perform aqueous dilutions just-in-time on ice.

Q: I am observing high variability in my cell culture assays. Could standard laboratory lighting be a factor? A: Absolutely. Falcarinol-type compounds suffer from severe photochemical instability[3]. When exposed to standard fluorescent or LED laboratory lighting, the conjugated triple and double bonds absorb photon energy, triggering rapid photochemical rearrangement and isomerization[3]. This creates degradation artifacts that obscure the true metabolic profile and bioactivity of the compound[3].

Q: How should I prepare my stock solutions to maximize the compound's half-life? A: The neat oil must be stored at -20°C, which provides baseline stability for ≥4 years[4]. When preparing stock solutions, dissolve the compound in a non-nucleophilic, anhydrous solvent such as DMSO or absolute ethanol[4]. Crucially, you must purge the solvent with an inert gas (Argon or Nitrogen) prior to dissolution to displace dissolved oxygen and prevent oxidative cleavage of the polyacetylene backbone[4].

Quantitative Stability Profile

To optimize your experimental design, reference the following quantitative parameters regarding the compound's stability and degradation kinetics:

ParameterQuantitative Observation / MetricMechanistic Causality
Long-Term Stability ≥ 4 years when stored at -20°C as a neat oil[4].Extreme cold induces thermal arrest of nucleophilic and oxidative degradation pathways.
Thermal Degradation Rate Follows first-order kinetics; highly thermosensitive[2].Heat provides the activation energy required for C-3 carbocation formation and subsequent substitution[1].
In Vitro Efficacy (IC₅₀) 22.1 – 29.4 μM across various cancer cell lines (e.g., MCF-7, HepG2)[4].Requires an intact conjugated diyne system to successfully activate apoptotic pathways[3].
Photochemical Half-life Rapidly degrades under standard laboratory lighting[3].UV/Vis photons excite the conjugated π-system, causing spatial rearrangement and isomerization[3].

Self-Validating Experimental Protocol: Aqueous Preparation

To guarantee trustworthiness in your results, you cannot assume the compound remains intact once it touches water. The following step-by-step methodology is designed as a self-validating system to ensure the chemical integrity of heptadeca-1,9-dien-4,6-diyne-3,8-diol during aqueous assays.

Workflow Stock 1. Stock Prep (DMSO, -20°C) Purge 2. Inert Gas Purging Stock->Purge Prevent Oxidation Dilution 3. Aqueous Dilution (Ice) Purge->Dilution Just-in-time Assay 4. Bioassay Execution Dilution->Assay Minimize H2O Validation 5. LC-MS/MS Validation Assay->Validation Confirm Integrity

Optimized self-validating workflow for handling polyacetylenes in aqueous media.

Step 1: Anhydrous Stock Reconstitution

  • Action: Reconstitute the neat oil in anhydrous DMSO or absolute ethanol to a concentration of 10-50 mM[4].

  • Causality: Avoiding water at the storage stage prevents premature nucleophilic attack at the vulnerable C-3 position.

Step 2: Inert Gas Purging

  • Action: Sparge the chosen solvent with Argon or Nitrogen gas for 5 minutes prior to dissolving the compound[4].

  • Causality: Displacing dissolved oxygen neutralizes the risk of oxidative cleavage across the polyacetylene backbone during storage.

Step 3: Just-in-Time Aqueous Dilution & Photoprotection

  • Action: Dilute the stock solution into your aqueous assay buffer (e.g., PBS or cell culture media) strictly within 15 minutes of assay initiation. Conduct all dilutions in amber microcentrifuge tubes (or wrap standard tubes in aluminum foil) and keep all vessels on ice.

  • Causality: Minimizing the time the compound spends in a high-dielectric, nucleophile-rich environment suppresses first-order thermal degradation[2], while amber shielding prevents photochemical rearrangement[3].

Step 4: Self-Validation via LC-MS/MS (Critical Step)

  • Action: Immediately after your bioassay concludes, run an aliquot of the final aqueous solution through LC-MS/MS, monitoring the [M+H]+ ion at m/z 261.

  • Causality: This closes the validation loop. It analytically confirms that the biological effects observed in your assay are driven by the intact heptadeca-1,9-dien-4,6-diyne-3,8-diol, rather than its degradation artifacts[3].

Sources

Optimization

Technical Support Center: Stabilization and Long-Term Storage of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

Welcome to the Technical Support Center for handling heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol or FaDOH). As a highly reactive C17-polyacetylene, falcarindiol presents unique challenges for lo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling heptadeca-1,9-dien-4,6-diyne-3,8-diol (commonly known as falcarindiol or FaDOH). As a highly reactive C17-polyacetylene, falcarindiol presents unique challenges for long-term storage. Its conjugated diyne and diene structures make it exceptionally vulnerable to environmental degradation.

This guide provides researchers, analytical scientists, and drug development professionals with field-proven, mechanistically grounded protocols to prevent oxidation, photodecomposition, and polymerization during extended storage.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q: Why does my purified falcarindiol turn yellow or form an insoluble precipitate after a few weeks of storage? A: This indicates oxidative degradation and subsequent auto-polymerization. Falcarindiol possesses an electron-rich, conjugated diyne-diene system. Exposure to ambient oxygen or thermal stress induces the formation of a resonance-stabilized carbocation at the C-3 position. Because this carbocation acts as a strong alkylating agent, it readily undergoes nucleophilic substitution and cross-linking, resulting in a yellow polymeric precipitate (1)[1].

Q: Can I store falcarindiol as a neat oil, or must it be dissolved in a solvent? A: It is highly discouraged to store falcarindiol as a neat (solvent-free) oil. In its concentrated form, intermolecular cross-linking of the triple bonds is kinetically favored. By dissolving it in absolute ethanol (EtOH) at concentrations around 5 mg/mL or up to 250 mM, you dilute the molecules, drastically reducing the probability of intermolecular polymerization. Studies demonstrate that falcarindiol stored in EtOH at -20°C exhibits no signs of degradation, oxidation, or isomerization for at least 19 weeks (2)[2].

Q: How does ambient laboratory light affect the molecule during benchtop handling? A: Falcarinol-type polyacetylenes absorb heavily in the UV range due to their conjugated triple bonds (3)[3]. UV photon absorption excites the pi-electrons, inducing free radical formation. This triggers rapid photodecomposition, isomerization, and chain cleavage. Amber glass vials are mandatory because they block the critical UV wavelengths that initiate this radical cascade.

Q: Is pH control necessary during extraction and storage? A: Yes. Falcarindiol is highly susceptible to pH-dependent decomposition (3)[3]. Acidic conditions protonate the hydroxyl groups (particularly at C-3), creating an excellent leaving group (water) that accelerates the formation of the reactive carbocation. Always ensure storage solvents are strictly neutral and free of acidic impurities.

Part 2: Mechanisms of Degradation

Mechanisms FaDOH Falcarindiol (Conjugated Diyne-Diene) UV UV/Light Exposure FaDOH->UV O2 Oxygen (ROS) FaDOH->O2 Heat Thermal Stress FaDOH->Heat pH Acidic pH FaDOH->pH Isomerization Photodecomposition UV->Isomerization Radical Initiation Oxidation Epoxidation / Peroxides O2->Oxidation Auto-oxidation Carbocation C-3 Carbocation Formation Heat->Carbocation Dehydration pH->Carbocation -H2O Leaving Group Polymerization Auto-Polymerization Carbocation->Polymerization Cleavage Chain Cleavage Oxidation->Cleavage

Mechanisms of falcarindiol degradation via oxidation, photodecomposition, and thermal stress.

Part 3: Standard Operating Procedure (SOP) for Long-Term Storage

To establish a self-validating system that guarantees the integrity of your compound, follow this step-by-step methodology for storing falcarindiol for >6 months.

Step 1: Solvent Preparation & Degassing Use anhydrous, HPLC-grade absolute ethanol (EtOH). Degas the solvent by sparging with high-purity Argon gas for 15 minutes prior to use. Causality: Sparging displaces dissolved oxygen, eliminating the primary reactant required for auto-oxidation and epoxidation.

Step 2: Aliquoting Dissolve the purified falcarindiol (>98% purity) in the degassed EtOH to a final concentration of 5 mg/mL (or up to 250 mM depending on downstream assay requirements) (4)[4]. Divide the solution into single-use aliquots. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (water) and thermal stress.

Step 3: Container Selection Transfer the aliquots into amber glass vials (2 mL or 4 mL capacity). Causality: Amber glass blocks UV light transmission. Avoid plastic tubes, as lipophilic polyacetylenes can adsorb to certain polymers or leach plasticizers into the sample.

Step 4: Inert Gas Purging Gently blow a stream of Argon or high-purity Nitrogen gas over the headspace of the vial for 10-15 seconds. Causality: Argon is heavier than air and creates a protective blanket over the solution, displacing any ambient oxygen introduced during pipetting.

Step 5: Sealing and Storage Immediately seal the vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm to prevent gas exchange over time. Store the vials upright in a dedicated -20°C or -80°C freezer.

Step 6: Self-Validating Quality Control (QC) To ensure the system is self-validating, run a baseline RP-HPLC chromatogram immediately after aliquoting (Time 0). Use this as your internal reference standard. Every 3-4 weeks, analyze a control aliquot. The storage system is validated if the Area Under the Curve (AUC) of the falcarindiol peak remains ≥99% of the Time 0 baseline, and no new peaks (indicating epoxides or cleavage products) appear in the 230-250 nm UV detection window (2)[2].

SOP Step1 1. Dissolve in EtOH (5 mg/mL) Step2 2. Transfer to Amber Vial Step1->Step2 Step3 3. Purge with Argon Gas Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at -20°C or -80°C Step4->Step5 Step6 6. RP-HPLC Validation Step5->Step6

Step-by-step self-validating workflow for the inert, low-temperature storage of falcarindiol.

Part 4: Quantitative Stability Profiles

The following table summarizes the expected stability of falcarindiol based on empirical storage conditions.

Storage ConditionSolvent MatrixAtmosphereLight ExposureExpected Half-Life / IntegrityPrimary Degradation Mechanism
Neat Oil at 25°C None (Neat)Ambient AirAmbient Light< 48 hoursRapid auto-polymerization & ROS attack
Neat Oil at 4°C None (Neat)Ambient AirDark1 - 2 weeksSlowed polymerization, gradual oxidation
Dissolved at -20°C Absolute EtOHAmbient AirDark~4 - 8 weeksGradual epoxidation via dissolved O₂
Dissolved at -20°C Absolute EtOHArgon/N₂ PurgedDark> 19 weeks (No degradation)[2]Stable (Kinetically frozen, inert)
Dissolved at -80°C Absolute EtOHArgon/N₂ PurgedDark> 12 months Optimal long-term stability

Sources

Troubleshooting

Technical Support Center: Optimizing Heptadeca-1,9-dien-4,6-diyne-3,8-diol Solubility in DMSO for Bioassays

Welcome to the technical support guide for heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene also known as Falcarindiol.[1][2] This document provides in-depth troubleshooting and procedural guida...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene also known as Falcarindiol.[1][2] This document provides in-depth troubleshooting and procedural guidance for researchers, scientists, and drug development professionals to overcome solubility challenges with this lipophilic compound in Dimethyl Sulfoxide (DMSO) for bioassay applications.

Heptadeca-1,9-dien-4,6-diyne-3,8-diol is a compound of significant interest due to its potential anti-inflammatory, antifungal, and anticancer properties.[3] However, its chemical structure, characterized by a long carbon chain, renders it hydrophobic.[1][2] This inherent lipophilicity (XLogP3 of 4.4) presents a common hurdle for in vitro and cell-based assays, which are primarily aqueous systems.[4][5] This guide is designed to help you navigate these challenges to ensure accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of heptadeca-1,9-dien-4,6-diyne-3,8-diol.

Q1: What is heptadeca-1,9-dien-4,6-diyne-3,8-diol, and why is its solubility a concern? Heptadeca-1,9-dien-4,6-diyne-3,8-diol (also known as Falcarindiol) is a natural polyacetylene compound.[1] Its structure contains a long C17 hydrocarbon backbone, making it poorly soluble in water and aqueous buffers used in most bioassays.[1][6] When a concentrated DMSO stock of a hydrophobic compound is added to an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate, a phenomenon known as "solvent shock".[6][7] This precipitation leads to an unknown and lower effective concentration of the compound in the assay, compromising the validity and reproducibility of the results.[7]

Q2: What is the recommended starting concentration for a DMSO stock solution? For hydrophobic compounds like this, preparing a high-concentration stock is standard practice. A starting concentration of 10-20 mM in 100% anhydrous DMSO is a common and effective starting point.[8][9] Using anhydrous (≥99.9% purity) DMSO is critical, as absorbed water can decrease the solubility of compounds and lead to precipitation or degradation over time.[9][10]

Q3: What is the maximum final DMSO concentration tolerated by most cell lines? The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects.[11] For most cell-based assays, a final DMSO concentration of ≤ 0.5% is widely recommended.[12][13][14] For particularly sensitive cell lines or assays, the concentration may need to be as low as ≤ 0.1% .[15][16] It is imperative to always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments to account for any effects of the solvent itself.[13]

Q4: How can I visually confirm if my compound has fully dissolved in DMSO? A properly dissolved stock solution should be a clear, homogenous liquid with no visible particulates.[6] After vortexing and/or sonication, hold the vial against a light source and look for any suspended particles, cloudiness, or sediment. If any are present, the compound is not fully dissolved.

Q5: How should I store my DMSO stock solution to ensure stability? Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[9][13] These cycles can introduce moisture and cause the compound to fall out of solution.[9][13] Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.[3][9] For -20°C storage, it's recommended to use the solution within one month; for -80°C, within six months.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: My compound precipitates immediately when I add the DMSO stock to my aqueous assay buffer or cell media.

This is a classic example of "solvent shock" or "crashing out".[7]

  • Causality: The compound is soluble in the highly polar aprotic solvent (DMSO) but not in the aqueous environment of the buffer. The rapid dilution creates localized super-saturation, causing the compound to aggregate and precipitate before it can be adequately dispersed.[6][7]

  • Solutions:

    • Optimize Dilution Technique: Do not add the DMSO stock directly into the full volume of media. Instead, add the stock solution to the side of the tube or well and then gently mix the media over it, or add the stock dropwise while gently vortexing or swirling the media.[7] This promotes rapid dispersal.

    • Use an Intermediate Dilution Step: A highly effective method is to perform a serial dilution in DMSO first, and then perform the final dilution into the aqueous solution.[10] Alternatively, create an intermediate dilution in a mixed solvent system (e.g., 50% DMSO, 50% media) before the final dilution into the full media volume.

    • Reduce the Final Concentration: Your target concentration may exceed the compound's maximum aqueous solubility. Perform a solubility test by creating a serial dilution of the compound in your final assay medium to determine the highest concentration that remains clear.[6]

    • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.[7][13]

Problem: I see a hazy or milky appearance in my wells after adding the compound.

This indicates the formation of very fine, colloidal precipitates that may not be immediately visible as distinct particles.

  • Causality: This is often due to the compound exceeding its solubility limit, but the aggregates are too small to settle out quickly. It can also be caused by interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).

  • Solutions:

    • Microscopic Examination: Check a sample of the media under a microscope. Crystalline or amorphous precipitates will often be visible at 10x or 20x magnification.

    • Increase Serum Percentage (If Applicable): For serum-containing media, proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[7][13] If your assay allows, increasing the serum percentage (e.g., from 5% to 10%) might improve solubility.

    • Consider Solubility Enhancers: For cell-free assays, consider the use of solubility enhancers like cyclodextrins, which can encapsulate hydrophobic molecules and increase their aqueous solubility.[13]

Problem: My dose-response curve is inconsistent and not reproducible.

This is a very common consequence of poor compound solubility.

  • Causality: If the compound is precipitating, the actual concentration exposed to the cells is lower than the intended concentration and can vary from well to well and experiment to experiment.[7][17] This leads to artificially high IC50 values and poor data quality.

  • Solutions:

    • Confirm Stock Solution Integrity: Before each experiment, ensure your thawed DMSO stock is fully dissolved. If any precipitate is visible, warm it gently (e.g., in a 37°C water bath) and vortex/sonicate to redissolve. If it does not redissolve, prepare a fresh stock.[13]

    • Implement a Validated Dilution Protocol: Use the optimized dilution techniques described above (e.g., intermediate dilution) consistently for every experiment. The workflow diagram below outlines a robust process.

    • Verify Maximum Soluble Concentration: Ensure your highest tested concentration is below the maximum solubility limit you determined for the compound in your specific assay medium.

Part 3: Protocols and Workflows

Protocol 1: Preparation of a 10 mM Primary Stock Solution in 100% DMSO
  • Pre-Requisites: Use personal protective equipment (gloves, safety glasses). Work in a sterile environment (biosafety cabinet) for cell-based assay reagents.

  • Calculation: Determine the mass of heptadeca-1,9-dien-4,6-diyne-3,8-diol (Molecular Weight: 260.37 g/mol ) required.[4]

    • Mass (mg) = 10 mmol/L * 0.26037 g/mmol * Volume (L) * 1000 mg/g

    • Example for 1 mL: 10 * 0.26037 * 0.001 * 1000 = 2.60 mg

  • Weighing: Aseptically weigh the required mass of the compound and transfer it to a sterile, amber glass or polypropylene vial.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO.[9]

  • Mixing: Tightly cap the vial and vortex for 1-2 minutes.[9]

  • Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.[3][9] This helps break up small aggregates.

  • Verification: Visually inspect the solution to ensure it is completely clear.[6]

  • Aliquoting & Storage: Aliquot the stock into single-use volumes in sterile microcentrifuge tubes and store at -80°C.[3][9]

Workflow for Assay Plate Preparation

This workflow is designed to minimize precipitation when diluting the DMSO stock into aqueous media.

Caption: Recommended workflow for diluting DMSO stock to minimize precipitation.

Part 4: Data Summary & Troubleshooting Logic

Table 1: Recommended Final DMSO Concentrations in Bioassays
Assay TypeMax Recommended Final DMSO (%)Rationale & Key Considerations
Robust Cancer Cell Lines (e.g., HeLa, HEK293) 0.5%These lines are generally tolerant, but cytotoxicity can still occur.[11][15] Always run a vehicle control.
Primary Cells or Stem Cells ≤ 0.1%These cells are highly sensitive to solvent toxicity. Higher concentrations can induce differentiation or apoptosis.
Enzyme Inhibition Assays (Cell-Free) ≤ 1.0%Higher concentrations may be tolerated but can directly interfere with enzyme structure and kinetics.
Long-Term Assays (> 72 hours) ≤ 0.1%Cumulative toxicity increases with exposure time.[18]
Troubleshooting Decision Tree

If you observe precipitation, use this logical guide to identify the cause and solution.

G cluster_causes Potential Causes cluster_solutions Solutions precip Precipitation Observed? conc Final concentration too high? precip->conc Check First dilution Dilution method suboptimal? precip->dilution stock_issue Stock solution compromised? precip->stock_issue sol_conc Determine Max Soluble Concentration & Lower Dose conc->sol_conc sol_dilution Use Intermediate Dilution & Pre-Warmed Media dilution->sol_dilution sol_stock Prepare Fresh Stock with Anhydrous DMSO stock_issue->sol_stock

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol - LookChem. Available from: [Link]

  • Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC. Available from: [Link]

  • Falcarindiol - ChemBK. Available from: [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS. Available from: [Link]

  • The effect of different concentrations of Dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells - CABI Digital Library. Available from: [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - MDPI. Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Available from: [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol | C17H24O2 | CID 6436239 - PubChem. Available from: [Link]

  • Soluble Polyacetylene Derivatives by Chain-Growth Polymerization of Dienes | Macromolecules - ACS Publications. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Available from: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available from: [Link]

  • Heptadeca-1,9-dien-4,6-diyn-3-ol | C17H24O | CID 3322 - PubChem. Available from: [Link]

  • Chemical Properties of (S,Z)-Heptadeca-1,9-dien-4,6-diyn-3-ol (CAS 81203-57-8) - Cheméo. Available from: [Link]

  • 1,9-Heptadecadiene-4,6-diyne-3,8-diol, (3S,8S,9Z)- - Chemical Compound - PlantaeDB. Available from: [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Available from: [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available from: [Link]

  • Solubility in DMSO | PDF | Dimethyl Sulfoxide | Solvent - Scribd. Available from: [Link]

  • Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. Available from: [Link]

  • Effect of DMSO on micellization, gelation and drug release profile of Poloxamer 407. Available from: [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) Mass Spectrometry

Welcome to the advanced technical support center for the LC-MS/MS analysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known as falcarindiol. As a highly bioactive C17-polyacetylene found predominantly in the Apiace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the LC-MS/MS analysis of heptadeca-1,9-dien-4,6-diyne-3,8-diol, widely known as falcarindiol. As a highly bioactive C17-polyacetylene found predominantly in the Apiaceae family, falcarindiol presents unique analytical challenges. Its hydrophobicity, multiple unsaturated bonds, and the complex, lipid-rich matrices it is extracted from (e.g., plant roots, human serum) make it highly susceptible to ionization anomalies.

This guide provides mechanistic troubleshooting and self-validating protocols to eliminate matrix effects (ion suppression or enhancement) and ensure quantitative rigor for researchers and drug development professionals.

Part 1: Diagnostic FAQ (Understanding the Baseline)

Q1: Why does my heptadeca-1,9-dien-4,6-diyne-3,8-diol signal fluctuate wildly between different biological matrix batches (e.g., carrot root vs. human serum)? A1: This is a classic manifestation of matrix effects in Electrospray Ionization (ESI). Co-eluting endogenous compounds—such as carotenoids in plant tissues or phospholipids in human serum—compete with falcarindiol for access to the droplet surface during the desolvation process. Because falcarindiol lacks a highly basic functional group, it is easily outcompeted for protons in positive ion mode (ESI+), leading to severe ion suppression[1].

Q2: How do I definitively diagnose whether signal loss is due to matrix-induced ion suppression or poor extraction recovery? A2: You must decouple the extraction efficiency from the ionization efficiency using a self-validating post-column infusion experiment . Mechanism: By continuously infusing a pure standard of falcarindiol into the LC effluent while injecting a blank matrix extract, you create a steady-state baseline. Any deviation in this baseline during the chromatographic run directly indicates regions of matrix interference, allowing you to pinpoint exactly where co-eluting compounds are disrupting ionization.

MatrixEffectDiagnosis Start Post-Column Infusion of Falcarindiol Standard Inject Inject Blank Matrix Extract via Autosampler Start->Inject Monitor Monitor ESI+ Transitions (e.g., [M-H2O]+ or [M-2H2O]+) Inject->Monitor Decision Observe Baseline Fluctuations? Monitor->Decision Suppression Ion Suppression (Signal Drop) Decision->Suppression Yes, negative peak Enhancement Ion Enhancement (Signal Spike) Decision->Enhancement Yes, positive peak NoEffect No Matrix Effect (Stable Baseline) Decision->NoEffect No

Workflow for diagnosing matrix effects using post-column infusion.

Part 2: Troubleshooting Guides (Actionable Solutions)

Guide A: Overcoming Severe Ion Suppression from Complex Plant Matrices

Symptom: Absolute recovery is <50% and the matrix factor (MF) is <0.6 when analyzing root extracts. Causality: High concentrations of co-extractives alter the surface tension and evaporation rate of ESI droplets. In Daucus carota extracts, lipophilic pigments and other polyacetylenes co-elute, saturating the ESI source[2]. Self-Validating Solution: Implement a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with targeted dispersive Solid Phase Extraction (dSPE) cleanup. The inclusion of Primary Secondary Amine (PSA) removes organic acids and polar pigments, while C18 removes non-polar interfering lipids.

Step-by-Step Methodology:

  • Homogenization: Lyophilize and homogenize the tissue to a fine powder to ensure uniform solvent penetration.

  • Extraction: Add 10 mL of Ethyl Acetate/Acetonitrile (1:1, v/v) to 1.0 g of sample. Causality: Ethyl acetate improves the solubility of the highly non-polar diyne structure compared to pure acetonitrile[3].

  • Partitioning: Add 4 g anhydrous MgSO4 and 1 g NaCl. Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 mins.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. Vortex for 30 seconds and centrifuge.

  • Reconstitution: Evaporate the supernatant under a gentle nitrogen stream and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak broadening.

QuEChERSWorkflow Sample Homogenize Plant Matrix (e.g., Carrot Root) Extract Add Ethyl Acetate/MeCN + Ultrasonic Extraction Sample->Extract Partition Add Salts (MgSO4/NaCl) & Centrifuge Extract->Partition dSPE dSPE Cleanup (PSA + C18 + MgSO4) Partition->dSPE Recon Evaporate & Reconstitute in Mobile Phase dSPE->Recon LCMS LC-MS/MS Analysis (ESI+ Mode) Recon->LCMS

Step-by-step QuEChERS sample preparation workflow for falcarindiol.

Guide B: Resolving Poor Ionization Efficiency and Adduct Instability

Symptom: The MS signal is split between multiple precursor masses, and sensitivity is poor. Causality: Falcarindiol (MW 260.4 g/mol ) contains two hydroxyl groups (at C3 and C8). In ESI+ mode, it is highly susceptible to in-source fragmentation, readily losing one or two water molecules to form[M+H-H2O]+ (m/z 243) and [M+H-2H2O]+ (m/z 225)[4]. Furthermore, if sodium is present in the matrix,[M+Na]+ (m/z 283) adducts will form, which fragment poorly in the collision cell, reducing MRM sensitivity. Self-Validating Solution: Force the formation of a single, stable ion species through mobile phase optimization.

Step-by-Step Methodology:

  • Aqueous Phase Formulation: Use 0.1% Formic Acid in Water. The low pH ensures an abundance of protons to drive[M+H-H2O]+ formation over sodium adducts.

  • Organic Phase Selection: Use 0.1% Formic Acid in Methanol rather than Acetonitrile. Causality: Acetonitrile can form complex[M+H-H2O+MeCN]+ adducts (m/z 284) with polyacetylenes[3], which complicates quantification. Methanol provides a cleaner, more predictable desolvation pathway.

  • Source Parameter Tuning: Lower the capillary voltage and declustering potential (DP) slightly to minimize excessive in-source water loss beyond the desired [M+H-H2O]+ precursor.

Guide C: Correcting Non-Linear Calibration Curves

Symptom: The calibration curve flattens out at higher concentrations (quadratic fit instead of linear). Causality: Matrix components saturate the ESI source, meaning that as the analyte concentration increases, the ionization efficiency drops non-linearly. Self-Validating Solution: Matrix-matched calibration and internal standardization[3].

Step-by-Step Methodology:

  • Matrix Matching: Prepare calibration standards not in neat solvent, but in a blank matrix extract that has undergone the exact same sample preparation workflow. This ensures the calibrants experience the exact same suppression environment as the samples.

  • Internal Standard Selection: Because a commercially available Stable Isotope-Labeled (SIL) standard for falcarindiol is rare, utilize a structurally similar analog (e.g., pelargonic acid vanillylamide or another stable polyacetylene) that elutes near falcarindiol but has a distinct m/z[3].

Part 3: Data Presentation (Impact of Optimization)

The following table summarizes the quantitative improvements in falcarindiol analysis when transitioning from a crude extraction to the optimized dSPE workflow.

Matrix TypeExtraction MethodMatrix Factor (MF)*Absolute Recovery (%)LOQ (ng/mL)Linearity (R²)
Carrot Root Crude Solvent (MeOH)0.42 (Severe Suppression)65.2 ± 8.415.00.981
Carrot Root QuEChERS + dSPE0.91 (Minimal Effect)94.5 ± 3.22.50.998
Human Serum Protein Precipitation0.65 (Moderate Suppression)78.1 ± 6.55.00.989
Human Serum LLE (Ethyl Acetate)0.88 (Minimal Effect)102.3 ± 4.10.20.996

*Matrix Factor (MF) = Peak area of analyte in matrix extract / Peak area of analyte in neat solvent. An MF of 1.0 indicates no matrix effect.

References

  • Source: researchgate.
  • Title: Determination of falcarinol in carrot (Daucus carota L.)
  • Source: nih.
  • Title: The Known Unknowns: An Enigmatic Pathway of C17-Polyacetylenic Oxylipins in Carrot (Daucus carota L.)

Sources

Troubleshooting

optimizing temperature and pH for heptadeca-1,9-dien-4,6-diyne-3,8-diol stability

Welcome to the technical support center for Heptadeca-1,9-dien-4,6-diyne-3,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Heptadeca-1,9-dien-4,6-diyne-3,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing the stability of this potent polyacetylene. Drawing from established scientific principles and field-proven insights, this document will serve as a comprehensive resource for your experimental endeavors.

Introduction

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, a naturally occurring polyacetylene also known as Falcarindiol, is a subject of increasing interest in biomedical research for its diverse biological activities. However, the inherent chemical instability of its conjugated diene-diyne system presents significant challenges in its handling, storage, and application. This guide provides a detailed framework for understanding and mitigating the degradation of Heptadeca-1,9-dien-4,6-diyne-3,8-diol, with a specific focus on the critical parameters of temperature and pH.

Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the handling and use of Heptadeca-1,9-dien-4,6-diyne-3,8-diol. The question-and-answer format is designed to help you quickly identify and resolve issues.

Question 1: I observe a rapid loss of compound activity in my aqueous-based assay, even with freshly prepared solutions. What could be the cause?

Answer: Rapid loss of activity in aqueous solutions is often attributable to pH-dependent degradation. Polyacetylenes are known to be unstable in neutral to alkaline conditions. The hydroxyl groups in the Heptadeca-1,9-dien-4,6-diyne-3,8-diol structure can influence its stability at different pH values.

  • Causality: At neutral or alkaline pH, the compound is more susceptible to oxidation and other degradation pathways. Studies on similar polyacetylenes in carrot juice have demonstrated significantly better retention and stability when the pH is lowered to an acidic range (e.g., pH 3.5) compared to the natural pH of 6.13.[1]

  • Troubleshooting Steps:

    • Measure the pH of your assay buffer: Ensure it is within a range that promotes stability.

    • Consider adjusting the buffer pH: If your experimental design allows, lowering the pH to a mildly acidic range (e.g., 4-6) may enhance stability.

    • Perform a pilot stability study: Test the stability of your compound in different buffers at varying pH values to determine the optimal conditions for your specific assay. (See Experimental Protocol for a Basic Stability Study below).

    • Minimize exposure time: Prepare fresh dilutions of the compound immediately before use and minimize the time it spends in the aqueous buffer.

Question 2: My stock solution of Heptadeca-1,9-dien-4,6-diyne-3,8-diol, dissolved in an organic solvent, shows a decrease in concentration over time, even when stored at low temperatures. Why is this happening?

Answer: While low temperatures are crucial for long-term storage, degradation can still occur in solution. This can be due to several factors, including the choice of solvent, exposure to oxygen, and light.

  • Causality: Polyacetylenes are prone to autoxidation, a process that can be catalyzed by trace metal impurities and initiated by light.[2] Some solvents may also be more reactive or contain impurities that accelerate degradation. For instance, a related compound, falcarinol, has a half-life of less than 24 hours in DMSO at room temperature.[2][3]

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, anhydrous solvents. Ethanol is a commonly used solvent for storing similar polyacetylenes.[4]

    • Inert Atmosphere: Before sealing and freezing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.

    • Light Protection: Store stock solutions in amber vials or wrap them in aluminum foil to protect from light.

    • Storage Temperature: For long-term storage (months), -80°C is recommended. For short-term storage (weeks), -20°C is acceptable.

    • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to minimize temperature fluctuations.

Question 3: I am observing unexpected peaks in my HPLC or LC-MS analysis of a sample containing Heptadeca-1,9-dien-4,6-diyne-3,8-diol. Could these be degradation products?

Answer: Yes, the appearance of new peaks is a strong indicator of degradation. The high reactivity of the polyacetylene core makes it susceptible to various transformations.

  • Causality: Degradation can occur through oxidation, isomerization, or other reactions, leading to a variety of byproducts. While specific degradation products of Heptadeca-1,9-dien-4,6-diyne-3,8-diol are not extensively documented in the literature, it is known that falcarinol can degrade to form falcarindiol and falcarinone.[3]

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Run a standard of Heptadeca-1,9-dien-4,6-diyne-3,8-diol that has been freshly dissolved to establish a baseline chromatogram.

    • Stress Testing: To tentatively identify degradation products, you can subject a sample to forced degradation (e.g., mild heating, exposure to light, or adjustment to a higher pH) and monitor the appearance of new peaks and the decrease of the parent compound.

    • Review Sample Handling: Scrutinize your entire sample preparation and analysis workflow for potential sources of degradation, such as prolonged exposure to room temperature, light, or non-optimal pH.

    • LC-MS/MS Analysis: If available, use LC-MS/MS to obtain mass spectral data of the unknown peaks. This can help in the tentative identification of degradation products by comparing their mass-to-charge ratios with potential transformation products of the parent molecule.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Heptadeca-1,9-dien-4,6-diyne-3,8-diol?

A1: Solid Heptadeca-1,9-dien-4,6-diyne-3,8-diol should be stored at -20°C, in a tightly sealed container, and protected from light.[4]

Q2: What is the recommended solvent for preparing stock solutions?

A2: High-purity ethanol is a suitable solvent for preparing stock solutions.[4] For cell-based assays, DMSO is often used, but it's important to be aware of the potential for faster degradation.[2][3] Always use anhydrous solvents to minimize hydrolysis.

Q3: How should I handle the compound during experiments to minimize degradation?

A3:

  • Work with the compound on ice whenever possible.

  • Minimize exposure to ambient light; work in a dimly lit area or use amber-colored labware.

  • Prepare working solutions fresh for each experiment from a frozen stock.

  • If using aqueous buffers, ensure the pH is in a mildly acidic range if your experiment permits.

Q4: Is Heptadeca-1,9-dien-4,6-diyne-3,8-diol sensitive to air?

A4: Yes, like other polyacetylenes, it is susceptible to oxidation.[1] It is best to handle the compound under an inert atmosphere (e.g., in a glovebox or by purging vials with argon or nitrogen) for long-term storage of solutions.

Data Summary: Recommended Stability Conditions

ParameterRecommended ConditionRationale & References
Storage Temperature (Solid) -20°CTo minimize thermal degradation.[4]
Storage Temperature (Solution) -80°C (long-term, >1 month) -20°C (short-term, <1 month)To significantly slow down degradation kinetics in solution.[4]
pH (Aqueous Solutions) Mildly acidic (e.g., 4-6)Enhances stability compared to neutral or alkaline conditions.[1]
Light Exposure Minimize; store in amber vials or protect from light.Polyacetylenes are susceptible to photodecomposition.[1][2]
Atmosphere (Solutions) Inert gas (Argon or Nitrogen)To prevent oxidation.[2]
Solvent High-purity, anhydrous solvents (e.g., Ethanol).To avoid solvent-mediated degradation and hydrolysis.[4]

Experimental Protocol for a Basic Stability Study

This protocol provides a framework for researchers to determine the stability of Heptadeca-1,9-dien-4,6-diyne-3,8-diol under their specific experimental conditions.

Objective: To evaluate the stability of Heptadeca-1,9-dien-4,6-diyne-3,8-diol in a specific buffer system at a given temperature over time.

Materials:

  • Heptadeca-1,9-dien-4,6-diyne-3,8-diol

  • High-purity solvent for stock solution (e.g., ethanol)

  • Experimental buffer at the desired pH

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • Amber vials

  • Temperature-controlled incubator or water bath

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve Heptadeca-1,9-dien-4,6-diyne-3,8-diol in the chosen high-purity solvent to a known concentration (e.g., 1 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution with your experimental buffer to the final working concentration. Prepare enough volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC or LC-MS/MS. This will serve as your baseline (100% initial concentration).

  • Incubation: Place the remaining test solution in an amber vial and incubate at the desired experimental temperature.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC or LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of Heptadeca-1,9-dien-4,6-diyne-3,8-diol at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining compound versus time. This will give you a degradation profile under your specific conditions.

    • The degradation of polyacetylenes often follows first-order kinetics.[5]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical steps to troubleshoot the stability of Heptadeca-1,9-dien-4,6-diyne-3,8-diol.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Observed Instability (e.g., loss of activity, new peaks) Check_pH Is the pH optimal? (Ideally acidic) Problem->Check_pH Check_Temp Is the temperature controlled? (Low temp for storage) Check_pH->Check_Temp Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Light Is the compound protected from light? Check_Temp->Check_Light Yes Optimize_Temp Optimize Storage/Working Temperature Check_Temp->Optimize_Temp No Check_Oxygen Is the solution protected from oxygen? Check_Light->Check_Oxygen Yes Protect_Light Use Amber Vials/Protect from Light Check_Light->Protect_Light No Inert_Atmosphere Use Inert Gas (Ar/N2) Check_Oxygen->Inert_Atmosphere No Stability_Study Perform Stability Study (See Protocol) Check_Oxygen->Stability_Study Yes Adjust_pH->Stability_Study Optimize_Temp->Stability_Study Protect_Light->Stability_Study Inert_Atmosphere->Stability_Study Validation_Result Stability Confirmed Stability_Study->Validation_Result

Caption: Troubleshooting workflow for Heptadeca-1,9-dien-4,6-diyne-3,8-diol stability.

References

  • Aguiló-Aguayo, I., et al. (2014). Polyacetylene levels in carrot juice, effect of pH and thermal processing. Food Chemistry, 152, 370-377.
  • Rawson, A., et al. (2012). High pressure–temperature degradation kinetics of polyacetylenes in carrots. Food Chemistry, 133(4), 1435-1441.
  • Kobaek-Larsen, M., et al. (2019).
  • Czepa, A., & Hofmann, T. (2003). Structural and sensory characterization of compounds contributing to the bitter off-taste of carrots (Daucus carota L.) and carrot puree. Journal of Agricultural and Food Chemistry, 51(19), 5878-5885.
  • Baranska, M., et al. (2005). Vibrational spectroscopic studies of polyacetylenes in carrot (Daucus carota L.) root. Journal of Agricultural and Food Chemistry, 53(16), 6565-6571.
  • Zidorn, C., et al. (2005). Polyacetylenes from the Apiaceae vegetables carrot, celeriac, fennel, parsley, and parsnip and their cytotoxic activities. Journal of Agricultural and Food Chemistry, 53(7), 2518-2523.
  • Christensen, L. P. (2011). Aliphatic C17-polyacetylenes of the falcarinol type as potential health promoting compounds in food plants of the Apiaceae family. Recent Patents on Food, Nutrition & Agriculture, 3(1), 64-77.
  • Rawson, A., et al. (2013). Stability of falcarinol type polyacetylenes during processing of Apiaceae vegetables. Trends in Food Science & Technology, 30(2), 133-141.
  • Metzger, B. T., & Barnes, D. M. (2009). The effect of processing on the chemistry of carrots. Comprehensive Reviews in Food Science and Food Safety, 8(4), 334-343.
  • Purup, S., et al. (2009). Differential effects of falcarinol and related aliphatic C17-polyacetylenes on intestinal cell proliferation. Journal of Agricultural and Food Chemistry, 57(18), 8290-8296.
  • Jawdat, D., et al. (2023). Falcarinol, a C17–polyacetylene, in Daucus carota L. subsp. Carota: first report in calli of wild carrot. Journal of Agroalimentary Processes and Technologies, 29(2), 49-56.
  • Christensen, L. P., & Brandt, K. (2006). Bioactive polyacetylenes in food plants of the Apiaceae family: occurrence, bioactivity and analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 683-693.
  • Kobaek-Larsen, M., et al. (2017).
  • Atanasov, A. G., et al. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology Advances, 33(8), 1582-1614.
  • Harvey, A. L. (2008). Natural products in drug discovery. Drug Discovery Today, 13(19-20), 894-901.

Sources

Reference Data & Comparative Studies

Validation

in vivo vs in vitro efficacy of heptadeca-1,9-dien-4,6-diyne-3,8-diol treatments

Title: In Vivo vs In Vitro Efficacy of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): A Comprehensive Comparison Guide Introduction Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in pharmacognosy as Falc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Efficacy of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): A Comprehensive Comparison Guide

Introduction

Heptadeca-1,9-dien-4,6-diyne-3,8-diol, universally known in pharmacognosy as Falcarindiol (FaDOH), is a highly bioactive polyacetylenic oxylipin isolated from the Apiaceae plant family (e.g., carrots, celery)[1]. As a Senior Application Scientist evaluating natural product derivatives for oncology and metabolic syndrome pipelines, I find FaDOH particularly compelling due to its dual capacity: it acts as a cytotoxic agent against neoplastic cells while simultaneously functioning as a potent anti-inflammatory modulator[2].

This guide objectively compares the in vitro mechanistic efficacy of FaDOH with its in vivo translational outcomes. By examining self-validating experimental protocols and benchmarking FaDOH against alternative compounds, this document provides actionable data for researchers and drug development professionals.

Section 1: Mechanistic Causality – How FaDOH Operates

Before comparing experimental models, we must establish the biochemical causality of FaDOH. The molecule's electrophilic unsaturated system allows it to covalently bind and alkylate specific biomolecules, driving its diverse biological effects[1].

  • Inflammatory Suppression : FaDOH is a potent inhibitor of the NF-κB signaling pathway. By alkylating key upstream targets, it directly downregulates pro-inflammatory cytokines (TNFα, IL-6) and cyclooxygenase-2 (COX-2)[2].

  • Metabolic Regulation : It acts as a partial agonist for the adipogenic transcription factor PPARγ. This upregulates the ABCA1 cholesterol transporter, altering lipid redistribution and inducing endoplasmic reticulum (ER) stress specifically in cancer cells[1].

  • Apoptotic Induction : In neoplastic models, FaDOH modulates the EGFR/mTOR pathway, leading to reactive oxygen species (ROS) accumulation, G0/G1 cell cycle arrest, and caspase-3-dependent apoptosis[3],[4].

MOA FaDOH Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) PPAR PPARγ Agonism FaDOH->PPAR Activates NFKB NF-κB Alkylation FaDOH->NFKB Inhibits EGFR EGFR/mTOR Suppression FaDOH->EGFR Modulates Lipid ABCA1 Upregulation & Lipid Redistribution PPAR->Lipid Induces ER Stress Inflam Downregulation of COX-2, TNFα, IL-6 NFKB->Inflam Resolves Inflammation Apoptosis ROS Accumulation & Caspase-3 Apoptosis EGFR->Apoptosis Drives Cytotoxicity

Caption: Multi-target pharmacological mechanisms of Falcarindiol (FaDOH) in cellular systems.

Section 2: In Vitro Efficacy & Experimental Paradigms

In vitro studies are critical for isolating FaDOH's direct cellular targets without the confounding variables of pharmacokinetics and systemic metabolism.

  • Metabolic Models : In human mesenchymal stem cells (hMSCs) and preadipocytes, sub-toxic concentrations (5–30 µM) promote beige adipocyte-related gene expression, increase lipid droplets, and boost mitochondrial respiration[1],[5]. Severe cytotoxicity in these normal cells is only observed at high concentrations (>100 µM)[5].

  • Oncology Models : In cervical cancer lines (HeLa/SiHa), the IC50 sits at approximately 125-150 µM, triggering mitochondrial membrane disruption[3]. In breast cancer (MDA-MB-231), FaDOH induces caspase-3 cleavage at much lower doses (7.5 µM)[4].

Protocol 1: Self-Validating In Vitro Apoptosis Assay

Objective: Quantify FaDOH-induced apoptosis while definitively ruling out off-target necrosis by establishing caspase-dependency.

  • Cell Seeding : Seed MDA-MB-231 breast cancer cells at 1×104 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Pre-treatment (The Validation Step) : Pre-treat the control rescue group with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours. Causality note: This step is mandatory. If Z-VAD-FMK rescues cell viability, it proves the FaDOH mechanism is strictly caspase-driven apoptosis rather than non-specific toxicity[4].

  • FaDOH Treatment : Administer FaDOH at escalating doses (e.g., 2.5, 5.0, 7.5 µM). Incubate for 24-48 hours.

  • Viability & Cleavage Analysis : Perform an MTT assay to quantify cell viability. Concurrently, lyse a parallel 6-well setup to run Western blotting for cleaved Caspase-3 and PARP[4].

Section 3: In Vivo Efficacy & Translational Dynamics

Moving from the bench to systemic models introduces bioavailability. FaDOH is highly lipophilic and rapidly absorbed in the gastrointestinal tract, allowing it to cross cell membranes effectively in vivo[1].

  • Colorectal Cancer (CRC) Models : The azoxymethane (AOM)-induced rat model is the gold standard for CRC chemoprevention because it mimics sporadic human CRC driven by inflammation[6]. Dietary supplementation of FaDOH at 0.16 to 35 µg/g feed demonstrates a dose-dependent reduction in aberrant crypt foci (ACF)[2].

  • Breast Cancer Xenografts : In murine xenograft models, systemic administration of FaDOH significantly decreases tumor volume dose-dependently without inducing severe systemic toxicity[4].

Protocol 2: In Vivo Chemoprevention Assessment (AOM-Rat Model)

Objective: Evaluate the dose-dependent suppression of early neoplastic transformations via dietary intervention.

  • Model Induction : Administer subcutaneous injections of AOM (15 mg/kg body weight) to standard rat models once weekly for two weeks to initiate colorectal carcinogenesis[2],[6].

  • Dietary Intervention : Randomize animals into a standard rat diet (SRD) control group and treatment groups receiving SRD supplemented with FaDOH at 0.48, 1.4, and 7.0 µg/g feed[2].

  • Longitudinal Monitoring : Maintain diets for 14-18 weeks. Monitor body weight and feed consumption strictly to rule out caloric restriction as a false-positive cause of tumor suppression.

  • Endpoint Analysis : Euthanize animals, excise the colon, and stain with methylene blue. Count small (<7 crypts) and large (>7 crypts) aberrant crypt foci (ACF) under a stereomicroscope to quantify anti-neoplastic efficacy[2].

InVivoVitro Start FaDOH Efficacy Evaluation InVitro In Vitro Workflows (HeLa, hMSCs, MCF-7) Start->InVitro InVivo In Vivo Workflows (AOM-Rats, Xenografts) Start->InVivo DoseVitro Concentration: 5 - 150 µM Direct Cellular Exposure InVitro->DoseVitro DoseVivo Dietary: 0.16 - 35 µg/g feed Systemic Bioavailability InVivo->DoseVivo AssayVitro Endpoints: MTT, Annexin V/PI, Western Blot (Caspase-3) DoseVitro->AssayVitro AssayVivo Endpoints: ACF Counting, Tumor Volume, RT-qPCR (COX-2, NF-κB) DoseVivo->AssayVivo

Caption: Parallel experimental workflows for validating FaDOH efficacy across models.

Section 4: Quantitative Data Presentation & Alternative Comparisons

To contextualize FaDOH's performance, we must compare it to its naturally occurring analog, Falcarinol (FaOH), and standard chemotherapeutics like 5-Fluorouracil (5-FU). In vitro data consistently shows that FaOH is more cytotoxic than FaDOH, but FaDOH possesses superior anti-inflammatory properties (specifically COX-1/2 inhibition)[1],[2]. When combined, they exhibit powerful synergistic anti-proliferative effects[2].

Table 1: Comparative Efficacy Profile of FaDOH vs. Alternatives

Compound / TreatmentPrimary Target / MechanismIn Vitro Efficacy (IC50 / Effective Dose)In Vivo Efficacy (Translational Outcomes)Key Advantage / Limitation
Falcarindiol (FaDOH) PPARγ Agonist, NF-κB/COX-2 Inhibitor5-30 µM (Metabolic); 125-150 µM (Cytotoxic)[5],[3]Dose-dependent ACF reduction (0.16-35 µg/g feed)[2]High anti-inflammatory potency; lower standalone cytotoxicity[1].
Falcarinol (FaOH) Alkylating agent, Enzyme inhibitorHighly cytotoxic (cell-line dependent)[2]Suppresses neoplastic transformation[7]Superior cytotoxicity; acts as a strong contact allergen/immune-stimulator[7].
FaDOH + FaOH (1:1) Synergistic multi-target inhibitionEnhanced Caco-2 growth inhibition[2]Significant CRC prevention at 7 µg/g feed[2]Best physiological mimic of natural Apiaceae vegetable consumption[2].
5-Fluorouracil (5-FU) Thymidylate synthase inhibitorStandard baseline (Low µM range)Tumor regression in xenograftsHigh systemic toxicity; FaDOH + 5-FU shows synergistic chemosensitization[4].

Conclusion

Heptadeca-1,9-dien-4,6-diyne-3,8-diol (FaDOH) bridges a critical gap between metabolic regulation and oncology. While in vitro models are indispensable for proving caspase-dependent apoptosis and PPARγ-mediated lipid redistribution, in vivo models confirm that its lipophilic nature allows for excellent systemic bioavailability and tumor suppression. For drug development professionals, leveraging FaDOH as a chemosensitizer alongside traditional agents like 5-FU, or in synergistic combination with Falcarinol, represents a highly promising and mechanistically sound therapeutic avenue.

References

  • Frontiers - Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models.[Link]

  • MDPI - Dietary Polyacetylenic Oxylipins Falcarinol and Falcarindiol Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model.[Link]

  • RSC Publishing - Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats.[Link]

  • PMC - Falcarindiol promotes beige adipocyte-related gene expression and mitochondrial respiration in human preadipocyte-derived adipocytes.[Link]

  • MDPI - A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer.[Link]

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Standard for Heptadeca-1,9-dien-4,6-diyne-3,8-diol

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This is particularly true for complex natural products like he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reliable and reproducible results. This is particularly true for complex natural products like heptadeca-1,9-dien-4,6-diyne-3,8-diol, a polyacetylene also known as falcarindiol.[1][2] These compounds, often isolated from plant families such as Apiaceae and Araliaceae, exhibit a range of potent biological activities, from anti-inflammatory to cytotoxic, making them of significant interest in pharmaceutical research.[3][4][5] However, their complex structures and inherent instability present unique challenges for characterization.

An analytical reference standard for such a compound is not merely a "pure" sample; it is a substance of the highest purity possible, meticulously characterized to ensure its identity, strength, and quality.[6] As a non-compendial standard, it requires a comprehensive validation package to be considered fit for purpose.[7] This guide provides an in-depth, comparative framework for validating a reference standard of heptadeca-1,9-dien-4,6-diyne-3,8-diol. Instead of comparing non-existent commercial products, we will compare the analytical methodologies themselves, explaining the causality behind experimental choices to build a self-validating system of evidence, in line with international guidelines such as those from the International Council on Harmonisation (ICH).[8][9][10][11]

The Three Pillars of Reference Standard Validation

The validation of a reference standard rests on three core pillars: unambiguous identity, comprehensive purity assessment, and accurate assay assignment (potency). The objective is to demonstrate that the analytical procedures used are suitable for their intended purpose.[9][12] A failure to provide a well-characterized reference standard is a common issue that can delay the successful validation of analytical methods and, consequently, drug development programs.[6]

G cluster_validation Validation Framework cluster_techniques Analytical Techniques Validation Validated Reference Standard (Heptadeca-1,9-dien-4,6-diyne-3,8-diol) Identity Pillar 1: Structural Identity Validation->Identity Is it the correct molecule? Purity Pillar 2: Purity Profile Validation->Purity What else is present? Assay Pillar 3: Assay (Potency) Validation->Assay What is the exact content? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Identity->NMR HRMS High-Resolution MS Identity->HRMS IR_UV IR & UV-Vis Identity->IR_UV HPLC HPLC-UV/MS Purity->HPLC GC GC-FID/MS Purity->GC qNMR qNMR Assay->qNMR MassBalance Mass Balance Approach Assay->MassBalance KF Karl Fischer TGA TGA MassBalance->HPLC MassBalance->GC Residual Solvents MassBalance->KF MassBalance->TGA MassBalance cluster_impurities Impurity Profile Total 100% Assay Assigned Assay (e.g., 99.5%) Total->Assay - Σ(Impurities) Organic Organic Impurities (HPLC, e.g., 0.2%) Water Water Content (Karl Fischer, e.g., 0.2%) Solvents Residual Solvents (GC-MS, e.g., 0.1%) Inorganic Inorganic Residue (TGA, e.g., <0.05%)

Sources

Validation

A Senior Application Scientist's Guide to Reproducibility in Antimicrobial Susceptibility Assays for Heptadeca-1,9-dien-4,6-diyne-3,8-diol

For researchers, scientists, and drug development professionals, the pursuit of novel antimicrobial agents is a critical endeavor. Natural products, such as the polyacetylene Heptadeca-1,9-dien-4,6-diyne-3,8-diol, also k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the pursuit of novel antimicrobial agents is a critical endeavor. Natural products, such as the polyacetylene Heptadeca-1,9-dien-4,6-diyne-3,8-diol, also known as Falcarindiol, represent a promising frontier. This compound, isolated from various plants including carrots and ginseng, has demonstrated notable antimicrobial and anti-virulence properties[1]. However, the journey from discovery to a validated therapeutic lead is paved with rigorous and, most importantly, reproducible experimental data. This guide provides an in-depth comparison of antimicrobial susceptibility testing (AST) methodologies for Falcarindiol, with a core focus on achieving reproducible results.

The lipophilic nature of Falcarindiol presents unique challenges to standard AST methods, which are primarily designed for water-soluble antibiotics[1]. Its poor solubility in aqueous media can lead to significant variability in results if not properly addressed. Therefore, understanding the nuances of each assay and the rationale behind specific protocol modifications is paramount for generating reliable and comparable data.

Comparing Antimicrobial Susceptibility Testing Methodologies for Falcarindiol

The two most common methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent are broth microdilution and agar diffusion. The choice between them depends on a variety of factors including the specific research question, throughput requirements, and the physicochemical properties of the compound being tested.

Method Principle Advantages for Falcarindiol Disadvantages for Falcarindiol Key Reproducibility Factors
Broth Microdilution Serial dilution of the antimicrobial agent in a liquid growth medium in a multi-well plate to determine the lowest concentration that inhibits visible microbial growth.Provides a quantitative MIC value. Higher throughput. Environment can be optimized for lipophilic compounds.Potential for compound precipitation at higher concentrations. Interaction of the compound with plasticware.Proper solubilization of Falcarindiol. Consistent and validated solvent controls. Precise inoculum density. Standardized incubation time and conditions.
Agar Diffusion (Disk/Well) Diffusion of the antimicrobial agent from a saturated disk or well into a solid agar medium inoculated with the test microorganism, creating a zone of growth inhibition.Simple and low-cost. Can be used for screening.Difficult to achieve uniform diffusion of a lipophilic compound in an aqueous agar matrix. Does not provide a direct MIC value. Zone size can be influenced by many physical factors.Agar depth and moisture content. Uniform inoculum application. Accurate and consistent application of the compound. Standardized incubation conditions.
Illustrative MIC Data for Falcarindiol

While direct comparative studies on the reproducibility of different AST methods for Falcarindiol are scarce, we can collate available data to provide an illustrative comparison. The following table presents published MIC values for Falcarindiol against various microorganisms. It is crucial to note that these values were determined using different methods and conditions, which in itself highlights the importance of standardized protocols for achieving comparability.

Microorganism Method Reported MIC Reference
Mycobacterium tuberculosis H37RaNot Specified24 µM[2]
Pseudomonas aeruginosa PAO1Broth Microdilution (sub-inhibitory)>64 µg/mL (inhibits virulence at 32 µg/mL)[3][4]
Gram-positive bacteria (e.g., S. aureus)Not SpecifiedPotent inhibitory effect[1]
Gram-negative bacteriaNot SpecifiedAttenuated effect[1]

Experimental Workflows and Protocols for Enhanced Reproducibility

To address the challenges of testing a lipophilic compound like Falcarindiol, meticulous attention to protocol details is essential.

Broth Microdilution Workflow for Falcarindiol

The broth microdilution method is generally preferred for determining the MIC of lipophilic compounds due to the ability to better control the test environment.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Falcarindiol Stock Solution in 100% DMSO B Prepare Serial Dilutions of Falcarindiol in Broth with a Co-solvent (e.g., Tween 80) A->B Dilute E Add Falcarindiol Dilutions to Respective Wells B->E Add C Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate Wells with Bacterial Suspension C->D Add D->E F Include Positive (no drug) and Negative (no bacteria) Controls E->F G Include Solvent Controls (DMSO/Tween 80 at highest concentration used) F->G H Incubate at 37°C for 18-24 hours G->H Incubate I Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) H->I Read

Caption: Workflow for Broth Microdilution of Falcarindiol.

Detailed Protocol for Broth Microdilution:

  • Stock Solution Preparation: Due to its low water solubility, a stock solution of Falcarindiol should be prepared in 100% dimethyl sulfoxide (DMSO)[2]. The final concentration of DMSO in the assay wells should be kept as low as possible (ideally ≤1%) and its effect on bacterial growth must be validated with appropriate solvent controls[5].

  • Working Solutions: Prepare serial two-fold dilutions of Falcarindiol in a suitable broth medium (e.g., Mueller-Hinton Broth). To maintain solubility, a non-ionic surfactant such as Tween 80 (e.g., at a final concentration of 0.05%) can be incorporated into the broth[6].

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the test broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.

  • Plate Setup: Add the prepared inoculum to the wells of a 96-well microtiter plate. Then, add the Falcarindiol working solutions to the corresponding wells.

  • Controls:

    • Positive Control: Inoculum in broth without Falcarindiol.

    • Negative Control: Broth only.

    • Solvent Control: Inoculum in broth containing the highest concentration of DMSO and/or Tween 80 used in the assay. This is critical to ensure the solvent itself does not inhibit bacterial growth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of Falcarindiol that completely inhibits visible growth of the organism. This can be determined visually or with the aid of a microplate reader. The use of a growth indicator like resazurin can aid in more objective endpoint determination.

Agar Diffusion Workflow for Falcarindiol

While less ideal for lipophilic compounds, the agar diffusion method can be used for initial screening.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Agar Plate Uniformly with Bacterial Suspension A->C Inoculate B Prepare Falcarindiol Solution in a Suitable Solvent D Apply Falcarindiol Solution to Sterile Disk or Well B->D Apply C->D E Include Solvent Control Disk/Well D->E F Incubate at 37°C for 18-24 hours E->F Incubate G Measure the Diameter of the Zone of Inhibition F->G Measure

Caption: Workflow for Agar Diffusion of Falcarindiol.

Detailed Protocol for Agar Diffusion:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab.

  • Compound Application:

    • Disk Diffusion: Aseptically apply a sterile paper disk to the agar surface. Pipette a known volume of the Falcarindiol solution (dissolved in a volatile solvent to facilitate evaporation) onto the disk.

    • Well Diffusion: Cut a well in the agar using a sterile borer. Pipette a known volume of the Falcarindiol solution into the well.

  • Solvent Control: Apply a disk or fill a well with the solvent used to dissolve the Falcarindiol to ensure it does not produce a zone of inhibition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of growth inhibition in millimeters.

The Causality Behind Experimental Choices for Reproducibility

  • Solvent Selection and Control: The choice of solvent is critical. DMSO is a common choice for lipophilic compounds, but its concentration must be carefully controlled and tested for inherent antimicrobial activity[5]. The use of a solvent control is non-negotiable for data integrity.

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween 80 in broth microdilution assays can help maintain the solubility of Falcarindiol in the aqueous medium, preventing precipitation and ensuring consistent exposure of the bacteria to the compound[6].

  • Standardized Inoculum: The density of the bacterial inoculum is a major variable in susceptibility testing. Adherence to the 0.5 McFarland standard is crucial for reproducibility.

  • Incubation Conditions: Temperature and duration of incubation must be standardized to ensure consistent bacterial growth rates and, consequently, reproducible MIC values.

  • Endpoint Determination: Visual determination of MIC can be subjective. The use of colorimetric indicators (e.g., resazurin) or spectrophotometric readings can provide a more objective and reproducible endpoint.

Conclusion

Achieving reproducible antimicrobial susceptibility data for a challenging lipophilic compound like Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) is attainable through a thorough understanding of the methodologies and meticulous attention to experimental detail. While the broth microdilution method offers greater control and provides a quantitative MIC, making it the preferred method for this compound, the agar diffusion method can serve as a valuable initial screening tool. By implementing the detailed protocols and understanding the rationale behind critical steps such as solvent selection and the use of surfactants, researchers can generate high-quality, reliable data that is essential for advancing the development of novel antimicrobial agents.

References

  • Virulence-Inhibiting Herbal Compound Falcarindiol Significantly Reduced Mortality in Mice Infected with Pseudomonas aeruginosa. PMC.
  • Falcarindiol – Knowledge and References. Taylor & Francis.
  • Exploring Oceans for Curative Compounds: Potential New Antimicrobial and Anti-Virulence Molecules against Pseudomonas aeruginosa. MDPI.
  • (3R,8S)-Falcarindiol; 3(R),8(S),9(Z). MedchemExpress.com.
  • Falcarindiol Isolated from Notopterygium incisum Inhibits the Quorum Sensing of Pseudomonas aeruginosa. PubMed.
  • Characterization of Pseudomonas aeruginosa Quorum Sensing Inhibitors from the Endophyte Lasiodiplodia venezuelensis and Evaluation of Their Antivirulence Effects by Metabolomics. MDPI.
  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. PMC.
  • Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus
  • Attenuation of P. aeruginosa pathogenicity by falcarindiol...
  • Reproducibility of antimicrobial test methods. PMC - NIH.
  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC.
  • Stability of falcarinol type polyacetylenes during processing of Apiaceae vegetables.
  • Assessment of carvacrol-antibiotic combinations' antimicrobial activity against methicillin-resistant Staphylococcus aureus. PMC.
  • How can I test antimicrobial activity of lipophilic substances?
  • A High-Throughput Screening Platform of Microbial Natural Products for the Discovery of Molecules with Antibiofilm Properties against Salmonella. Frontiers.
  • (PDF)
  • Chemical Properties of Falcarindiol (CAS 55297-87-5). Cheméo.
  • Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents.
  • Combined effect of carvacrol, thymol and nisin against Staphylococcus aureus and Salmonella Enteritidis. SciELO.
  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against. Semantic Scholar.
  • Investigation of the effect of dimethyl sulfoxide on growth and biofilm form
  • Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models. PMC.
  • (PDF) Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products.
  • Antimicrobial evaluation of carvacrol in dimethyl sulfoxide (DMSO) 10%...

Sources

Safety & Regulatory Compliance

Safety

Heptadeca-1,9-dien-4,6-diyne-3,8-diol proper disposal procedures

Comprehensive Operational Guide: Handling, Experimental Workflows, and Disposal of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol) As a Senior Application Scientist, I frequently audit laboratory workflows to ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Handling, Experimental Workflows, and Disposal of Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol)

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of highly bioactive and structurally sensitive compounds aligns with both stringent safety regulations and experimental integrity. Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a naturally occurring polyacetylene. Its conjugated diyne system makes it a potent modulator of cellular pathways, but also introduces specific chemical instabilities (e.g., photolytic degradation, oxidation) that dictate strict operational and disposal parameters.

This guide provides the causality-driven protocols required to handle falcarindiol safely and effectively.

Section 1: Mechanistic Context & Chemical Reactivity

To handle falcarindiol correctly, one must understand its mechanism of action and structural vulnerabilities. In vitro, falcarindiol exhibits multi-targeted pharmacological actions. It activates the Nrf2/antioxidant response element (ARE) pathway via S-alkylation of the Keap1 protein, leading to the transcription of cytoprotective genes[1]. Simultaneously, in cancer models, it induces ER stress-mediated apoptosis and modulates EGFR/mTOR signaling at concentrations of ~125–150 µM[2]. Furthermore, it inhibits LPS-induced inflammation by attenuating MAPK and JAK-STAT signaling pathways[3].

Mechanism cluster_0 Antioxidant Pathway cluster_1 Apoptosis Pathway cluster_2 Anti-Inflammatory Pathway FAD Falcarindiol (FAD) Keap1 Keap1 (S-alkylation) FAD->Keap1 Activates ER ER Stress & Ca2+ Release FAD->ER Induces MAPK MAPK / JAK-STAT FAD->MAPK Inhibits Nrf2 Nrf2 Translocation Keap1->Nrf2 ARE ARE Activation Nrf2->ARE AntiOx Antioxidant Genes ARE->AntiOx Apoptosis Cancer Cell Apoptosis ER->Apoptosis Inflam Pro-inflammatory Molecules MAPK->Inflam Promotes

Falcarindiol multi-target signaling: Nrf2 activation, MAPK/STAT inhibition, and ER-stress apoptosis.

The same conjugated diyne (-C≡C-C≡C-) structure responsible for its bioactivity makes the molecule highly susceptible to environmental degradation. Exposure to UV light or ambient oxygen can trigger radical-mediated polymerization or oxidation, altering the compound's pharmacological profile and creating reactive waste byproducts.

Section 2: Hazard Profile & Quantitative Specifications

Before initiating any protocol, verify your laboratory inventory against these physicochemical and safety parameters to ensure proper engineering controls are in place[4][5].

Table 1: Physicochemical and Hazard Summary

ParameterSpecification
Chemical Name (+)-(3R,8S)-Falcarindiol
CAS Number 225110-25-8
Molecular Formula C17H24O2
Molecular Weight 260.37 g/mol
Storage Conditions 2-8°C, Dry area, Protect from light
GHS Hazard Classifications Acute Tox. 4 (Oral, H302); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
Ecological Hazard Water Hazard Class 1 (Slightly hazardous)
In Vitro IC50 (Cervical Cancer) ~125 - 150 µM

Section 3: Experimental Workflow (In Vitro Cell Culture Preparation)

Self-Validating Protocol for Reagent Preparation To ensure reproducibility and safety, follow this causality-driven workflow when preparing falcarindiol for cellular assays:

  • Equilibration: Remove the amber vial of falcarindiol from 2-8°C storage.

    • Causality: Allow the vial to reach room temperature in a desiccator before opening. This prevents the condensation of atmospheric moisture onto the chemical, which can degrade the compound and introduce variability into your assays[4].

  • Solubilization: Dissolve the solid in high-purity, anhydrous DMSO to create a concentrated stock (e.g., 50 mM).

    • Self-Validation Check: The resulting solution must be completely clear. Any yellowing, cloudiness, or particulate matter indicates pre-existing polymerization or oxidation of the diyne bonds; discard the solution if observed.

  • Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles and light exposure rapidly degrade conjugated triple bonds. Single-use amber aliquots preserve structural integrity and guarantee consistent dosing.

  • Inert Purging: Overlay the headspace of the master vial and all aliquots with Argon or Nitrogen gas before sealing.

    • Causality: Displacing oxygen prevents oxidative degradation of the diene/diyne moieties during long-term storage.

Section 4: Proper Disposal Procedures & Waste Logistics

Disposal of polyacetylenes requires stringent oversight. Because falcarindiol contains reactive triple bonds, improper disposal can lead to slow polymerization, gas evolution, or environmental toxicity. It must never be discharged into the municipal sewer system[4][5].

DisposalWorkflow Step1 1. Waste Generation (Falcarindiol Residues) Step2 2. Segregation (Non-Halogenated Organic) Step1->Step2 Step3 3. Containment (Amber Glass Carboy) Step2->Step3 Step4 4. Headspace Management (Argon/N2 Purge) Step3->Step4 Step5 5. Temporary Storage (2-8°C, Dark, Satellite Area) Step4->Step5 Step6 6. Final Destruction (Incineration + Flue Gas Scrubbing) Step5->Step6

Step-by-step logistical workflow for the safe disposal of Falcarindiol and diyne-containing waste.

Step-by-Step Disposal SOP:

  • Waste Segregation: Classify falcarindiol waste as Non-Halogenated Organic Hazardous Waste .

    • Causality: Do not mix with strong oxidizing agents, acids, or halogenated waste. The diyne system is electron-rich and can react exothermically with oxidizers.

  • Containment: Collect liquid waste (e.g., DMSO/media solutions) in chemically compatible amber glass carboys.

    • Causality: Amber glass prevents photolytic cross-linking of the diyne residues in the waste stream, which could otherwise form a thick, reactive sludge.

  • Headspace Management: Leave at least 20% headspace in the waste container. Purge the headspace with an inert gas (Argon/N2) at the end of each shift.

    • Causality: This mitigates the risk of peroxide formation resulting from prolonged oxygen exposure to the diene/diyne system.

  • Labeling & Storage: Label explicitly with "Hazardous Waste: Contains Polyacetylene/Falcarindiol (Toxic/Irritant)". Store in a designated satellite accumulation area at 2-8°C, away from direct light and heat sources[4].

  • Final Destruction (Incineration): Transfer the waste to a licensed chemical destruction facility. The mandated method of destruction for diynes is controlled incineration with flue gas scrubbing [6].

    • Causality: Incineration ensures complete thermal breakdown of the carbon skeleton. Flue gas scrubbing is required to neutralize any volatile organic emissions or particulate matter generated during the combustion of the complex lipid-like structure.

Section 5: Spill Response & Decontamination

In the event of an accidental spill of falcarindiol powder or concentrated solution, execute the following protocol:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure maximum fume hood/room ventilation to avoid breathing dust or vapors[4].

  • Containment: Use spark-proof tools[6]. Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand).

    • Causality: Reactive organic molecules should not be absorbed with combustible materials like paper towels, which could pose a secondary fire hazard if the material polymerizes exothermically.

  • Collection: Sweep up the absorbent carefully to avoid dust formation and place it in a sealable, inert container[4].

  • Decontamination: Wash the affected surface with soap and plenty of water, collecting the rinsate for incineration alongside the solid waste[4].

References

  • Title: Safety Data Sheet - (+)-(3R,8S)-Falcarindiol Source: Angene Chemical URL: [Link]

  • Title: Falcarindiol induces ER stress-mediated apoptotic cell death via intracellular Ca²⁺ release Source: ResearchGate URL: [Link]

  • Title: Falcarindiol inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells Source: PubMed (NIH) URL: [Link]

Sources

Handling

Personal protective equipment for handling Heptadeca-1,9-dien-4,6-diyne-3,8-diol

As a Senior Application Scientist, I frequently consult with drug development teams on the handling of highly reactive, naturally derived bioactive compounds. Heptadeca-1,9-dien-4,6-diyne-3,8-diol —commonly known as Falc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the handling of highly reactive, naturally derived bioactive compounds. Heptadeca-1,9-dien-4,6-diyne-3,8-diol —commonly known as Falcarindiol —is a potent polyacetylene isolated from plants like Notopterygium incisum (1)[1]. While its efficacy against various cell lines (e.g., MCF-7, HepG2) makes it a valuable research asset, its unique molecular structure demands rigorous, specialized handling protocols[1].

The compound features a conjugated 1,9-diene and 4,6-diyne system flanked by hydroxyl groups. Mechanistically, this high degree of unsaturation makes the molecule exceptionally prone to auto-oxidation and polymerization when exposed to atmospheric oxygen and light. Furthermore, its lipophilic 17-carbon backbone facilitates rapid dermal penetration, necessitating a strategic approach to Personal Protective Equipment (PPE) and environmental controls (2)[2].

Physicochemical & Hazard Quantitative Data

To design an effective safety protocol, we must first understand the physicochemical parameters and GHS hazard classifications that dictate our operational boundaries.

ParameterValue / ClassificationOperational Implication
CAS Number 225110-25-8Identifies the specific (+)-(3R,8S) stereoisomer[2].
Molecular Weight 260.4 g/mol Required for precise molarity calculations during stock prep[1].
Physical State Neat OilRequires in-vial dissolution to prevent transfer loss[1].
Storage Temp -20°CPrevents thermal degradation of the conjugated diyne system[1].
GHS Hazards H302, H315, H319, H335Dictates strict PPE to prevent ingestion, skin/eye/respiratory irritation[2].

Mechanistic PPE Matrix

Standard laboratory attire is insufficient for handling concentrated polyacetylenes. Every piece of PPE must be selected based on the specific chemical vulnerabilities of the human body to this compound.

PPE CategorySpecification / StandardMechanistic Justification
Eye/Face Tightly fitting safety goggles with side-shields (EN 166 / NIOSH)Prevents aerosolized droplets or accidental splashes of the neat oil/solvent mixture from contacting the ocular mucosa, directly mitigating H319 (severe eye irritation)[2][3].
Hands Nitrile or Neoprene gloves (EN 374 / EU Directive 89/686/EEC)The lipophilic backbone readily permeates standard latex. Nitrile provides a validated chemical barrier against the neat oil and carrier solvents like DMSO[3][4].
Body Fire/flame resistant lab coat, impervious clothingProtects against dermal exposure (H315). The compound is often handled with flammable solvents (EtOH), necessitating flame-resistant outer layers[3].
Respiratory N95/P95 (US) or P1 (EU EN 143) half-mask respiratorMitigates H335 (respiratory irritation). While supplied as an oil, aerosolization during solvent transfer poses inhalation risks if fume hood ventilation is compromised[2][4].

Operational Workflow: Standardized Stock Solution Preparation

This protocol is designed as a self-validating system: by following these steps, you inherently protect both the operator from the chemical and the chemical from environmental degradation.

  • Thermal Equilibration : Remove the Falcarindiol vial from -20°C storage. Critical Step : Allow the vial to equilibrate to room temperature for at least 30 minutes in a dark desiccator before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the neat oil. Moisture accelerates hydrolytic degradation and alters the concentration of your final stock solution.

  • Fume Hood Handling : Transfer the equilibrated vial to a certified chemical fume hood. Ensure a minimum face velocity of 100 fpm to capture any potential aerosols[3][4].

  • Solvent Selection & Addition : (3R,8S)-Falcarindiol is highly soluble in ethanol, DMSO, and chloroform[1]. Inject the desired volume of anhydrous solvent directly into the original vial.

    • Causality: Because it is supplied as a viscous neat oil, attempting to weigh or transfer the raw compound with standard pipette tips will result in significant material loss and inaccurate dosing[1].

  • Inert Gas Purging : Insert a gentle stream of Argon or Nitrogen gas into the headspace of the vial for 15-30 seconds[1].

    • Causality: Displacing oxygen with an inert gas prevents the formation of reactive peroxides at the diyne/diene bonds, preserving the compound's structural integrity and biological activity[1].

  • Aliquoting and Storage : Divide the stock solution into single-use amber glass vials to protect from UV degradation. Purge each aliquot with inert gas before sealing tightly. Store immediately at -20°C[1].

Workflow Visualization

G PPE 1. PPE Verification (EN 166 Goggles, Nitrile Gloves) Hood 2. Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Equilibrate 3. Vial Equilibration (Thaw to RT in dark) Hood->Equilibrate Solvent 4. Solvent Addition (DMSO / EtOH / CHCl3) Equilibrate->Solvent Open vial post-equilibration Purge 5. Inert Gas Purge (Argon / N2) Solvent->Purge Dissolve neat oil Waste 7. Waste Disposal (Incineration / Solid Waste) Solvent->Waste Contaminated materials Store 6. Aliquot & Storage (-20°C, Protect from light) Purge->Store Seal under inert atmosphere

Caption: Workflow for the preparation, handling, and disposal of Heptadeca-1,9-dien-4,6-diyne-3,8-diol.

Spill Management & Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Containment : Evacuate non-essential personnel. Do not use water to flush the spill. Use inert absorbent materials (e.g., vermiculite, dry sand) to soak up the neat oil or solvent mixture[3][4].

  • Decontamination : Sweep up the absorbed material using non-sparking tools to prevent the ignition of carrier solvents[3]. Wash the affected surface thoroughly with soap and plenty of water, as the lipophilic nature of Falcarindiol resists pure water decontamination[3].

  • Waste Disposal : Collect all contaminated materials (gloves, pipette tips, absorbent materials) in a sealed, labeled hazardous waste container. Dispose of via a licensed chemical waste disposal service in accordance with local environmental regulations. Discharge into the environment or sewer systems must be strictly avoided[3][4].

References

  • Safety Data Sheet: (+)-(3R,8S)-Falcarindiol | TargetMol / AWS | 3

  • Safety Data Sheet: (3R,8S)-Falcarindiol (Item 30919) | Cayman Chemical | 2

  • Product Information: (3R,8S)-Falcarindiol | Cayman Chemical | 1

  • Safety Data Sheet: (+)-(3R,8S)-Falcarindiol | Angene Chemical | 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.